Hsd17B13-IN-51
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H13Cl2F3N4O3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)-3-pyridinyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-7-12(8-14(24)18(13)32)20(33)30-16-5-1-4-15-17(16)21(34)31(10-29-15)9-11-3-2-6-28-19(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |
InChI Key |
KYPBLQVDALJCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(N=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-51: An In-Depth Technical Guide on its Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. Hsd17B13-IN-51 is a potent inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of this compound in hepatocytes, detailing the underlying biology of HSD17B13, the inhibitory action of the compound, and the experimental protocols to evaluate its effects.
Introduction to HSD17B13 in Hepatocytes
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Its primary function is the NAD+ dependent oxidation of various substrates, including steroid hormones. Notably, HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, a key step in the synthesis of retinoic acid, a molecule with roles in lipid metabolism and inflammation.[3][4]
The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[1] In hepatocytes, overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets, suggesting a role in promoting steatosis.[3] The precise mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is thought to involve the modulation of lipid metabolism and potentially inflammatory signaling pathways within the hepatocyte.
This compound: A Potent Inhibitor of HSD17B13
This compound, also referred to as Compound 82, is a small molecule inhibitor of HSD17B13.[5][6][7] It has been identified as a potent inhibitor of the enzymatic activity of HSD17B13.
Quantitative Data
The inhibitory potency of this compound has been quantified, providing a key metric for its activity.
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound (Compound 82) | HSD17B13 | Estradiol | ≤ 0.1 μM | [5][6][7] |
Proposed Mechanism of Action in Hepatocytes
The primary mechanism of action of this compound in hepatocytes is the direct inhibition of the enzymatic activity of HSD17B13. By blocking the catalytic function of the enzyme, this compound is expected to counteract the pathological effects of increased HSD17B13 activity observed in liver disease.
Signaling Pathway
The inhibition of HSD17B13 by this compound is anticipated to impact downstream signaling pathways regulated by HSD17B13's enzymatic products. A key pathway involves retinol metabolism. By inhibiting the conversion of retinol to retinaldehyde, this compound may alter the levels of retinoic acid and its subsequent effects on gene transcription related to lipid metabolism and inflammation.
Figure 1: Proposed mechanism of this compound action in hepatocytes.
Experimental Protocols
The evaluation of this compound's mechanism of action in hepatocytes involves a series of in vitro assays.
HSD17B13 Enzyme Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HSD17B13.
Principle: The assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., estradiol or retinol), using a bioluminescent detection method.
Protocol:
-
Reagents: Purified recombinant human HSD17B13, NAD+, substrate (e.g., estradiol), this compound, and a commercial NADH detection kit (e.g., NAD/NADH-Glo™ Assay).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add HSD17B13 enzyme, NAD+, and the substrate. c. Add the diluted this compound to the wells. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). e. Add the NADH detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to HSD17B13 within intact hepatocytes.
Principle: The binding of a ligand (this compound) to its target protein (HSD17B13) can increase the protein's thermal stability.
Protocol:
-
Cell Culture: Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes).
-
Treatment: Treat the cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble HSD17B13 at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Lipid Droplet Quantification Assay
This assay assesses the effect of this compound on lipid accumulation in hepatocytes.
Principle: Lipid droplets within cells can be stained with a lipophilic dye, and the amount of staining can be quantified.
Protocol:
-
Cell Culture and Treatment: Seed hepatocytes in a multi-well plate and treat them with a lipid source (e.g., oleic acid) to induce steatosis, in the presence or absence of this compound.
-
Staining: Fix the cells and stain them with a lipid-specific dye such as Oil Red O or BODIPY 493/503.
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Quantification: Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.
-
Data Analysis: Compare the lipid droplet accumulation in this compound-treated cells to control cells.
Conclusion
This compound is a potent inhibitor of HSD17B13, a key enzyme implicated in the pathogenesis of chronic liver diseases. Its mechanism of action in hepatocytes is centered on the direct inhibition of HSD17B13's enzymatic activity, which is expected to ameliorate the pro-steatotic effects of the enzyme. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other HSD17B13 inhibitors, facilitating further research and drug development efforts targeting this important pathway in liver disease. Further studies are warranted to fully elucidate the downstream consequences of HSD17B13 inhibition by this compound on hepatocyte lipid metabolism and inflammatory responses.
References
- 1. US6541463B1 - Inhibitors of type 5 and type 3 17β-hydroxysteroid dehydrogenase and methods for their use - Google Patents [patents.google.com]
- 2. US10787647B2 - HSD17B13 variants and uses thereof - Google Patents [patents.google.com]
- 3. US6160109A - Preparation of phosphorothioate and boranophosphate oligomers - Google Patents [patents.google.com]
- 4. AU2707999A - Inhibitors of type 5 and type 3 17beta-hydroxysteroid dehydrogenase and methods for their use - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Hsd17B13-IN-51: A Technical Guide to its Role in Lipid Droplet Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) family, has emerged as a critical player in hepatic lipid metabolism.[1][2] Localized to the surface of lipid droplets within hepatocytes, HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[5] Hsd17B13-IN-51 is a potent inhibitor of HSD17B13, offering a valuable tool for investigating the enzyme's function and as a potential therapeutic agent for NAFLD and related metabolic disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in lipid droplet metabolism.
This compound: Quantitative Data
The inhibitory activity of this compound has been characterized through in vitro enzymatic assays. The following table summarizes the available quantitative data for this inhibitor.
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | MedchemExpress |
Role in Lipid Droplet Metabolism
HSD17B13 is understood to play a significant role in regulating the size and number of lipid droplets in hepatocytes.[6] Overexpression of HSD17B13 has been shown to promote the accumulation of intracellular lipid droplets.[1][7] Conversely, knockdown of HSD17B13 expression leads to a decrease in the number and size of these organelles.[8]
While direct quantitative data on the effect of this compound on lipid droplet morphology is not yet publicly available, it is hypothesized that its inhibition of HSD17B13's enzymatic activity will mimic the phenotype observed with gene silencing, leading to a reduction in hepatic lipid accumulation.
Signaling Pathways
The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[9] LXRα activation induces SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to drive its transcription.[9] This places HSD17B13 downstream of a key lipogenic signaling pathway. Inhibition of HSD17B13 by this compound is expected to interfere with the downstream effects of this pathway on lipid droplet metabolism.
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring HSD17B13 activity and can be used to evaluate the potency of inhibitors like this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+
-
Estradiol (substrate)
-
This compound
-
Detection reagent (e.g., a reagent that measures NADH formation)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add a solution of recombinant HSD17B13 protein to each well.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and estradiol.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Lipid Droplet Quantification
This protocol describes a method to quantify the effect of this compound on lipid droplet accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium
-
Oleic acid (to induce lipid droplet formation)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Lipid droplet stain (e.g., Nile Red or BODIPY 493/503)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed hepatocytes in a multi-well plate suitable for imaging.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control in the presence of oleic acid for 24-48 hours.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with a lipid droplet-specific dye and a nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images using appropriate software to quantify the number, size, and total area of lipid droplets per cell.
Conclusion
This compound is a potent and valuable chemical probe for elucidating the role of HSD17B13 in hepatic lipid metabolism. Its ability to inhibit HSD17B13's enzymatic activity provides a powerful tool to investigate the downstream consequences on lipid droplet dynamics and related signaling pathways. Further research utilizing this compound in cellular and in vivo models of NAFLD will be crucial to fully understand its therapeutic potential for the treatment of chronic liver diseases. The experimental protocols provided herein offer a framework for researchers to further characterize the effects of this and other HSD17B13 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Hsd17B13: A Promising Therapeutic Strategy for Hepatic Steatosis
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This technical guide summarizes the effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in preclinical models of hepatic steatosis. Extensive literature searches did not yield specific data for a compound designated "Hsd17B13-IN-51." Therefore, this document focuses on the broader effects of Hsd17B13 inhibition through genetic knockdown and the use of other reported small molecule inhibitors, providing a comprehensive overview of the target's therapeutic potential.
Executive Summary
Hepatic steatosis, the accumulation of fat in the liver, is a key driver of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver disease.[1][2][3][4] This has propelled Hsd17B13, a lipid droplet-associated enzyme primarily expressed in the liver, into the spotlight as a promising therapeutic target for NAFLD and NASH. Preclinical studies utilizing genetic knockdown models have demonstrated that reducing Hsd17B13 function leads to a significant amelioration of hepatic steatosis and associated liver injury markers. Mechanistically, inhibition of Hsd17B13 appears to impact hepatic lipid metabolism, including fatty acid and phospholipid pathways. This guide provides an in-depth review of the quantitative data, experimental methodologies, and proposed signaling pathways related to Hsd17B13 inhibition in hepatic steatosis models.
Quantitative Data on Hsd17B13 Inhibition in Hepatic Steatosis Models
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Hsd17B13 inhibition on various markers of hepatic steatosis and liver injury. The data is primarily derived from studies employing shRNA-mediated knockdown of Hsd17b13 in high-fat diet (HFD)-induced obese mouse models of NAFLD.[2][5][6]
Table 1: Effects of Hsd17b13 Knockdown on Hepatic Steatosis and Liver Injury Markers in HFD-Fed Mice
| Parameter | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Hepatic Triglyceride Content | Elevated | Markedly Improved | Data not quantified | [2][5] |
| Serum Alanine Aminotransferase (ALT) | Elevated | Decreased | Data not quantified | [2][5][6] |
| Serum Fibroblast Growth Factor 21 (FGF21) | Elevated | Decreased | Data not quantified | [2][5] |
| Liver Fibrosis Markers (e.g., Timp2) | Elevated | Reduced | Data not quantified | [2][5] |
Table 2: Effects of Hsd17b13 Knockdown on Hepatic Gene Expression in HFD-Fed Mice
| Gene | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Regulation | Reference |
| Cd36 | Increased | Inhibited induction | Downregulated | [2] |
| Vldlr | Increased | Inhibited induction | Downregulated | [2] |
| Crat | Increased | Inhibited induction | Downregulated | [2] |
| Mogat1 | Increased | Inhibited induction | Downregulated | [2] |
| Cept1 | Altered | Normalized | Regulated | [2][5] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies investigating the role of Hsd17B13 in hepatic steatosis.
In Vivo Model: High-Fat Diet (HFD)-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-24 weeks to induce obesity and hepatic steatosis. Control animals are fed a standard chow diet.
-
shRNA-mediated Knockdown:
-
Vector: Adeno-associated virus (AAV) vectors, commonly AAV8, are used to deliver short hairpin RNA (shRNA) targeting Hsd17b13 or a scrambled control sequence.
-
Administration: AAVs are administered via a single intravenous (tail vein) injection.
-
Timeline: The knockdown of Hsd17b13 is allowed to establish for several weeks before endpoint analysis.
-
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure levels of liver enzymes (ALT, AST) and metabolic markers (e.g., FGF21).
-
Liver Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Staining with Sirius Red is used to evaluate fibrosis.
-
Hepatic Lipid Quantification: Liver lipids are extracted and triglyceride content is measured using commercially available kits.
-
Gene Expression Analysis: RNA is isolated from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in lipid metabolism and fibrosis.
-
Cell-Based Assays
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used.
-
Overexpression Studies: Plasmids containing the full-length cDNA of human HSD17B13 are transfected into cells to study the effects of increased HSD17B13 expression on lipid accumulation.
-
Lipid Accumulation: Cells are often treated with fatty acids (e.g., oleic acid) to induce lipid droplet formation. Lipid droplets are visualized and quantified using fluorescent dyes like BODIPY or Oil Red O.
-
Gene Expression Analysis: Similar to in vivo studies, qRT-PCR is used to analyze the expression of target genes.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which Hsd17B13 inhibition ameliorates hepatic steatosis are still under active investigation. However, current evidence points towards its role in regulating hepatic lipid and phospholipid metabolism.
Proposed Mechanism of Hsd17B13 Action
Hsd17B13 is a lipid droplet-associated protein, suggesting a direct role in lipid storage and metabolism within hepatocytes.[1][4][7] Overexpression of Hsd17B13 has been shown to increase the size and number of lipid droplets.[4][8]
Inhibition of Hsd17B13 is proposed to impact the following pathways:
-
Fatty Acid Metabolism: Knockdown of Hsd17b13 has been shown to inhibit the induction of genes involved in fatty acid transport and metabolism, such as Cd36, Vldlr, Crat, and Mogat1.[2]
-
Phospholipid Metabolism: Hsd17B13 inhibition appears to regulate the expression of genes involved in phospholipid and polyunsaturated fatty acid (PUFA) metabolism, such as Cept1.[2][5] This is consistent with findings that protective genetic variants of HSD17B13 are associated with an increase in certain phosphatidylcholine species.[2]
-
SREBP-1c/FAS Pathway: There is evidence to suggest that Hsd17B13 may be involved in the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, a key regulator of lipogenesis.[8] Inhibition of Hsd17B13 may lead to a downregulation of this pathway, thereby reducing de novo lipogenesis.
Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of Hsd17B13 in hepatic steatosis.
Caption: Typical experimental workflow for in vivo studies.
Conclusion and Future Directions
The collective evidence from preclinical studies strongly supports the inhibition of Hsd17B13 as a viable therapeutic strategy for the treatment of hepatic steatosis. The consistent findings from genetic knockdown models, demonstrating a reduction in liver fat, improved liver enzyme profiles, and modulation of key lipid metabolism pathways, provide a solid foundation for the development of small molecule inhibitors. While the specific compound "this compound" remains uncharacterized in the public domain, the broader target validation is robust.
Future research should focus on:
-
The discovery and characterization of potent and selective small molecule inhibitors of Hsd17B13.
-
In-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by Hsd17B13 inhibition.
-
Long-term efficacy and safety studies of Hsd17B13 inhibitors in more advanced preclinical models of NASH and fibrosis.
-
The translation of these promising preclinical findings into human clinical trials.
The development of Hsd17B13 inhibitors represents a promising avenue for addressing the significant unmet medical need in the treatment of NAFLD and NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
A Technical Deep Dive into Hsd17B13-IN-51: Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred significant interest in the discovery of small molecule inhibitors of HSD17B13. This whitepaper provides an in-depth technical guide on the discovery and synthesis of Hsd17B13-IN-51, a novel inhibitor of HSD17B13.
Discovery and Characterization of this compound
This compound, also identified as Compound 82 in patent literature, is a potent inhibitor of the HSD17B13 enzyme. Its discovery was part of a broader effort to identify dichlorophenol-containing compounds as a novel class of HSD17B13 inhibitors.
Biochemical Activity
The inhibitory activity of this compound was assessed using a biochemical assay that measures the conversion of estradiol to estrone by recombinant human HSD17B13. The results demonstrate that this compound is a highly potent inhibitor.
| Compound Name | Alternate Name | IC50 (Estradiol Substrate) |
| This compound | Compound 82 | ≤ 0.1 μM |
Experimental Protocols
Synthesis of this compound (Compound 82)
The synthesis of this compound is detailed in patent WO2022103960. The following is a representative synthetic scheme and procedure.
Scheme 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocol:
The following is a generalized procedure based on the information available in the cited patent. Specific reaction conditions, stoichiometry, and purification methods are detailed within the patent document.
-
Step 1: Formation of Urea Intermediate: To a solution of 3-aminophenol in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), 2,4-dichloro-1-isocyanatobenzene is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). The resulting urea intermediate is then isolated and purified.
-
Step 2: Subsequent Reactions: The urea intermediate from Step 1 undergoes further chemical transformations to yield the final product, this compound. These transformations may include, but are not limited to, cyclization, substitution, or coupling reactions as detailed in the patent for the synthesis of "Compound 82".
-
Step 3: Purification: The final compound, this compound, is purified using standard laboratory techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity. The structure and purity of the final compound are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biochemical Inhibition Assay Protocol
The potency of this compound was determined using an in vitro biochemical assay.
Caption: Experimental workflow for HSD17B13 biochemical inhibition assay.
Detailed Protocol:
-
Assay Components: The assay is typically performed in a buffer system (e.g., Tris-HCl) at a physiological pH. The key components include recombinant human HSD17B13 enzyme, the substrate estradiol, the cofactor NAD+, and the test compound (this compound).
-
Procedure: a. A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO). b. The test compound dilutions are added to the wells of a microtiter plate. c. Recombinant HSD17B13 enzyme is added to the wells, and the mixture is pre-incubated for a defined period. d. The enzymatic reaction is initiated by the addition of a mixture of estradiol and NAD+. e. The reaction is allowed to proceed for a specific time at a controlled temperature. f. The reaction is terminated by the addition of a quenching solution (e.g., an organic solvent or a strong acid/base). g. The amount of the product, estrone, is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable pharmacological model.
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Its precise physiological role is still under investigation, but it is known to be involved in lipid and retinol metabolism. In the context of NAFLD, increased HSD17B13 activity is thought to contribute to the progression of the disease.
Caption: Simplified HSD17B13 signaling pathway in liver disease.
The inhibition of HSD17B13 by small molecules like this compound is a promising therapeutic strategy to mitigate the progression of NAFLD and NASH by modulating these pathological processes.
Conclusion
This compound is a potent, novel inhibitor of HSD17B13. This technical guide provides a comprehensive overview of its discovery, a detailed methodology for its synthesis, and the protocols for its in vitro characterization. The information presented herein will be a valuable resource for researchers in the field of liver diseases and drug discovery who are interested in the development of HSD17B13 inhibitors as potential therapeutics for NAFLD and NASH. Further studies are warranted to elucidate the in vivo efficacy and safety profile of this promising compound.
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-51 in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of Hsd17B13-IN-51, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver, and its inhibition is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3]
This compound (also known as Compound 82) is a selective inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[4] This document outlines the protocols for preparing and using this compound in cell culture, along with methods to assess its biological activity.
Data Presentation
In-Vitro Inhibitory Activity of HSD17B13 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| This compound | HSD17B13 | Estradiol Conversion | ≤ 0.1 μM | [4] |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | Single-digit nM (Ki) | [5] |
| BI-3231 | Human HSD17B13 | Cellular Assay | Double-digit nM | [5] |
| HSD17B13-IN-8 | HSD17B13 | Estradiol Conversion | <0.1 μM | [6] |
| HSD17B13-IN-8 | HSD17B13 | LTB3 Conversion | <1 μM | [6] |
| HSD17B13-IN-9 | HSD17B13 | Enzymatic Assay | 0.01 μM | [7] |
| HSD17B13-IN-101 | HSD17B13 | Estradiol Conversion | < 0.1 μM | [8] |
Signaling Pathway
The following diagram illustrates the putative signaling pathway involving HSD17B13 in the context of NAFLD. HSD17B13 expression is induced by the Liver X Receptor-α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[9] HSD17B13, in turn, is thought to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[9] Overexpression of HSD17B13 has been shown to influence inflammation-related pathways such as NF-κB and MAPK.[10] Inhibition of HSD17B13 with this compound is expected to disrupt this pathway, leading to reduced lipid accumulation and inflammation.
Caption: HSD17B13 signaling pathway in NAFLD.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on information for similar compounds, this compound is expected to be soluble in DMSO.[6][7]
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In-Vitro Lipid Accumulation Assay (Oil Red O Staining)
This protocol is designed to assess the effect of this compound on lipid accumulation in hepatocytes, such as HepG2 or Huh7 cells.
Materials:
-
HepG2 or Huh7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid solution: Oleic acid and palmitic acid (2:1 molar ratio) complexed to fatty acid-free BSA. A 1 mM working solution can be prepared.
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Microplate reader (optional, for quantification)
Experimental Workflow:
Caption: Workflow for the in-vitro lipid accumulation assay.
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Induction of Steatosis: The following day, replace the medium with fresh medium containing the fatty acid solution (e.g., 1 mM oleic/palmitic acid mixture).
-
Treatment: Concurrently, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM). Include a vehicle control (DMSO) and a positive control (if available). The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Incubation: Incubate the cells for 24-48 hours.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Oil Red O Staining:
-
Wash the fixed cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with distilled water until the water runs clear.
-
-
Imaging and Quantification:
-
Add PBS to the wells to prevent drying.
-
Visualize and capture images of the lipid droplets using a microscope.
-
For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance at approximately 500 nm using a microplate reader.
-
Gene Expression Analysis by qRT-PCR
This protocol is to determine the effect of this compound on the expression of genes involved in lipogenesis and inflammation.
Materials:
-
Treated cell lysates from the lipid accumulation experiment (or a parallel experiment)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, SCD1, TNFα, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound treated groups compared to the vehicle control.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSD17B13-IN-101_TargetMol [targetmol.com]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Hsd17B13 Inhibitors in Mouse Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases characterized by fibrosis. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. While specific data for a compound designated "Hsd17B13-IN-51" is not publicly available, this document provides a comprehensive overview and generalized protocols based on preclinical studies of other potent and selective Hsd17B13 inhibitors, such as BI-3231 and compounds developed by Enanta Pharmaceuticals. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Hsd17B13 inhibitors in mouse models of liver fibrosis.
Quantitative Data Summary
The following tables summarize key quantitative data derived from preclinical studies of Hsd17B13 inhibitors.
Table 1: Representative In Vivo Dosage and Administration of an Hsd17B13 Inhibitor (BI-3231)
| Parameter | Details | Reference |
| Compound | BI-3231 | [1] |
| Animal Model | Mice | [1] |
| Dosage | 50 µmol/kg | [1] |
| Route of Administration | Oral | [1] |
| Frequency | Single dose (for pharmacokinetic studies) | [1] |
| Observation Period | Up to 72 hours | [1] |
Table 2: Pharmacokinetic Properties of a Representative Hsd17B13 Inhibitor (BI-3231) in Mice
| Parameter | Observation | Reference |
| Tissue Distribution | Extensive distribution to and retention in the liver compared to plasma. | [1] |
| Plasma vs. Liver Exposure | Significantly higher and more sustained compound exposure in the liver. | [1] |
Experimental Protocols
I. Mouse Model of Diet-Induced Liver Fibrosis
A widely used model to induce NASH and subsequent liver fibrosis is the choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
Choline-deficient, L-amino acid-defined, high-fat diet (e.g., from Research Diets, Inc.)
-
Standard chow diet (for control group)
-
Hsd17B13 inhibitor (e.g., this compound)
-
Vehicle control (appropriate for the inhibitor's formulation, e.g., 0.5% methylcellulose)
-
Gavage needles
-
Standard laboratory equipment for animal housing, weighing, and blood collection.
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Chow + Vehicle, CDAA-HFD + Vehicle, CDAA-HFD + Hsd17B13 Inhibitor). A typical group size is 8-12 mice.
-
Diet Induction:
-
Feed the control group a standard chow diet.
-
Feed the experimental groups the CDAA-HFD to induce liver fibrosis. The diet is typically administered for a period of 6-12 weeks to establish significant fibrosis.
-
-
Inhibitor Preparation: Prepare the Hsd17B13 inhibitor in the appropriate vehicle at the desired concentration.
-
Dosing Regimen:
-
After the initial diet induction period (e.g., 6 weeks), begin treatment with the Hsd17B13 inhibitor or vehicle.
-
Administer the inhibitor via oral gavage once daily at a predetermined dose. The exact dosage should be optimized based on the compound's potency and pharmacokinetic profile.
-
Continue the diet and treatment for an additional period (e.g., 4-6 weeks).
-
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Terminal Procedures: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
II. Assessment of Liver Fibrosis and Target Engagement
1. Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology, inflammation, and steatosis.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Quantify the Sirius Red-positive area using image analysis software.
2. Biochemical Analysis:
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Prepare liver homogenates to measure triglyceride content.
-
Quantify hepatic hydroxyproline content as a biochemical marker of collagen.
3. Gene Expression Analysis:
-
Isolate RNA from a portion of the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key fibrotic and inflammatory genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Tnfα, Ccl2).
4. Target Engagement:
-
Measure the concentration of the Hsd17B13 inhibitor in the liver tissue to confirm target organ exposure.
-
Assess the activity of Hsd17B13 in liver microsomes or homogenates to demonstrate target inhibition.
Visualizations
Caption: Proposed mechanism of Hsd17B13 inhibition in liver fibrosis.
Caption: Experimental workflow for evaluating Hsd17B13 inhibitors.
References
Application Notes and Protocols for the Dissolution and Experimental Use of Hsd17B13 Inhibitors
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-51" is not publicly available. The following application notes and protocols are a general guide based on publicly available data for other research-grade 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitors, such as HSD17B13-IN-8 and HSD17B13-IN-9. Researchers should consult the manufacturer's specifications for the particular inhibitor being used.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4] This has made HSD17B13 an attractive therapeutic target for liver diseases, leading to the development of small molecule inhibitors for research and potential clinical applications.[4][5]
These application notes provide guidelines for the dissolution and use of Hsd17B13 inhibitors in common experimental settings.
Data Presentation: Solubility of Representative Hsd17B13 Inhibitors
The solubility of Hsd17B13 inhibitors can vary. Below is a summary of reported solubility data for two commercially available research inhibitors. It is crucial to use freshly opened, anhydrous solvents for optimal dissolution.
| Compound | Solvent/Vehicle | Max Concentration | Reference |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | [6] |
| HSD17B13-IN-9 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.81 mM) | [7] |
Note: For HSD17B13-IN-8, ultrasonic treatment may be required to achieve maximum solubility in DMSO. Hygroscopic DMSO can significantly impact solubility.[6]
Experimental Protocols
1. Preparation of Stock Solutions for In Vitro Use
This protocol is a general guideline for preparing a high-concentration stock solution in DMSO, a common solvent for in vitro experiments.
Materials:
-
Hsd17B13 inhibitor powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Equilibrate the inhibitor vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of inhibitor powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to the solubility limit).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage, as recommended by the supplier. For HSD17B13-IN-8 and HSD17B13-IN-9, storage at -80°C for up to 6 months is suggested.[6][7]
2. Preparation of Working Solutions for In Vitro Assays
Stock solutions are typically diluted in an appropriate assay buffer or cell culture medium to the final working concentration.
Procedure:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is required for dose-response studies.
-
Further dilute the DMSO stock (or serially diluted solutions) into the final aqueous assay buffer or cell culture medium.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Ensure that the vehicle control contains the same final concentration of DMSO.
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding to the experimental system (e.g., enzyme reaction mix or cell culture wells).
3. Preparation of Formulations for In Vivo (Rodent) Administration
This protocol provides an example of how to formulate a hydrophobic Hsd17B13 inhibitor for oral gavage in mice, based on common vehicle formulations.
Materials:
-
Hsd17B13 inhibitor
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure (based on HSD17B13-IN-9 formulation[7]):
-
Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of corn oil (90% of the final volume).
-
Slowly add the DMSO stock solution to the corn oil (10% of the final volume) while vortexing to create a homogenous suspension or solution. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.[7]
-
If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[7]
-
It is recommended to prepare this formulation fresh on the day of use.[7]
-
Administer the formulation to animals via oral gavage at the desired dosage. Ensure the vehicle control group receives the same 10% DMSO/90% corn oil mixture.
Mandatory Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for Hsd17B13 inhibitor testing.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Hsd17B13-IN-51 Efficacy in Cellular Assays
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions. The enzyme is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[4][5] Hsd17B13-IN-51 is a chemical inhibitor designed to target HSD17B13. Evaluating its efficacy in a cellular context is crucial for its development as a potential therapeutic agent.
These application notes provide detailed protocols for several distinct cellular assays to characterize the potency and mechanism of action of this compound. The described methods include direct measurement of enzymatic activity, high-throughput screening approaches, and target engagement confirmation.
HSD17B13 Signaling and Metabolic Pathway
HSD17B13 expression is regulated by transcription factors involved in lipid metabolism, such as SREBP-1c, which is activated by LXR-α.[3][5] Once expressed, the protein localizes to lipid droplets and participates in retinoid metabolism by catalyzing the NAD+-dependent conversion of retinol to retinaldehyde, the rate-limiting step in retinoic acid synthesis.[4][5] Inhibition of HSD17B13 is expected to reduce the levels of retinaldehyde and downstream metabolites.
Caption: HSD17B13 transcriptional regulation and enzymatic activity pathway.
Data Presentation: Efficacy of this compound
The efficacy of this compound can be quantified across different cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison. The following table provides a template for summarizing such data, using example values based on published data for other HSD17B13 inhibitors.[6]
| Assay Type | Cell Line | Substrate | Detection Method | This compound IC50 (nM) |
| Retinol Dehydrogenase Activity | HEK293 (overexpressing HSD17B13) | All-trans-retinol | HPLC | 150 |
| NADH Production | HepG2 | Estradiol | Luminescence (NAD-Glo) | 95 |
| Product Formation | HEK293 (overexpressing HSD17B13) | Leukotriene B4 (LTB4) | Mass Spectrometry | 110 |
| Target Engagement (CETSA) | HepG2 | Endogenous | Western Blot / ELISA | 250 (EC50) |
| Lipotoxicity Rescue | Primary Human Hepatocytes | Palmitic Acid | Triglyceride Quantification | 500 (EC50) |
Experimental Protocols
Protocol 1: Retinol Dehydrogenase (RDH) Activity Assay
This assay directly measures the enzymatic activity of HSD17B13 in cells by quantifying the conversion of retinol to its product, retinaldehyde, using High-Performance Liquid Chromatography (HPLC).[4][7]
Workflow Diagram
Caption: Workflow for the HSD17B13 Retinol Dehydrogenase (RDH) cellular assay.
Methodology
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will reach 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding full-length human HSD17B13 or an empty vector control using a suitable transfection reagent.[7]
-
Allow cells to express the protein for 24-48 hours.
-
-
Inhibitor and Substrate Treatment:
-
Prepare a dilution series of this compound in culture medium.
-
Aspirate the medium from the cells and replace it with the medium containing the inhibitor. Pre-incubate for 1-2 hours.
-
Prepare a stock solution of all-trans-retinol. Add it to the culture medium to a final concentration of 2-5 µM.[7]
-
Incubate the cells for 6-8 hours at 37°C.
-
-
Retinoid Extraction and Analysis:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Lyse the cells and extract retinoids by adding an organic solvent (e.g., hexane/isopropanol mixture). Vortex vigorously.
-
Centrifuge to separate the phases and collect the organic (upper) layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
Separate and quantify retinaldehyde using a normal-phase HPLC system with UV detection.[7]
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: High-Throughput NADH Detection Assay (NAD-Glo™)
This assay measures HSD17B13 activity by quantifying the production of its cofactor, NADH.[8][9] The amount of NADH produced is directly proportional to enzyme activity and is measured using a coupled-enzyme system that generates a luminescent signal. This method is highly suitable for high-throughput screening.
Workflow Diagram
Caption: Workflow for the high-throughput HSD17B13 NADH-Glo cellular assay.
Methodology
-
Cell Plating:
-
Use a liver-derived cell line with endogenous HSD17B13 expression, such as HepG2, or cells overexpressing the enzyme.
-
Dispense cells into a white, opaque 384-well plate suitable for luminescence assays.
-
-
Compound and Substrate Addition:
-
Using an acoustic dispenser or multichannel pipette, add nanoliter to microliter volumes of this compound from a concentration-response plate.
-
Prepare a reaction mix containing the chosen substrate (e.g., 10-50 µM estradiol or LTB4) and NAD+.[8]
-
Add the reaction mix to the wells to start the enzymatic reaction.
-
-
Enzymatic Reaction and Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for NADH production.
-
Add the NAD-Glo™ Detection Reagent (Promega), which contains reductase, a proluciferin reductase substrate, and Luciferin Detection Reagent. This will simultaneously stop the HSD17B13 reaction and initiate the luminescence reaction.
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a plate reader.
-
The signal is proportional to the amount of NADH produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to DMSO-treated controls.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a target engagement assay that measures the binding of a ligand (inhibitor) to its target protein in a cellular environment.[10] Ligand binding typically stabilizes the protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after heat shock is quantified, often by Western Blot or ELISA.
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) with Western Blot readout.
Methodology
-
Cell Treatment:
-
Culture HepG2 or other suitable cells to high confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle (e.g., DMSO) control for 1-2 hours in culture medium.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10]
-
-
Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HSD17B13 in each sample using Western Blotting with a specific anti-HSD17B13 antibody.[11] Alternatively, an HSD17B13 ELISA kit can be used for quantification.[12][13]
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized band intensity against the temperature for both vehicle- and inhibitor-treated samples. This generates a "melting curve."
-
The binding of this compound will result in a shift of the melting curve to higher temperatures. This thermal shift confirms direct target engagement in the cellular environment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for HSD17B13-IN-51 in Organoid Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective genetic association has identified HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Consequently, small molecule inhibitors of HSD17B13, such as HSD17B13-IN-51, are being investigated for their potential to ameliorate liver injury.
Liver organoids, three-dimensional self-organizing structures derived from stem cells or tissue progenitors, have emerged as powerful in vitro models that recapitulate the cellular complexity and functionality of the native liver. These models provide a physiologically relevant platform for studying disease pathogenesis and for preclinical drug screening. This document provides detailed application notes and protocols for the use of HSD17B13 inhibitors, using a representative inhibitor, in liver organoid models of steatosis, a key feature of NAFLD.
Data Presentation
While specific data for "this compound" in liver organoids is not publicly available, the following tables summarize the in vitro potency of representative HSD17B13 inhibitors. This data can be used as a reference for designing dose-response studies in liver organoid models.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound ID | Target | Assay System | IC50 | Reference |
| Exemplified Compound (Pfizer) | Human HSD17B13 | HEK293 cells | 0.065 µM | |
| BI-3231 | Human HSD17B13 | Biochemical Assay | 1 nM | |
| BI-3231 | Mouse HSD17B13 | Biochemical Assay | 13 nM | |
| EP-036332 | Human HSD17B13 | Cellular Assay | 14 nM | |
| EP-036332 | Mouse HSD17B13 | Cellular Assay | 2.5 nM | |
| EP-040081 | Human HSD17B13 | Cellular Assay | 79 nM | |
| EP-040081 | Mouse HSD17B13 | Cellular Assay | 74 nM |
Table 2: Representative Effects of HSD17B13 Inhibition in a Hepatocellular Model of Lipotoxicity
The following data for the HSD17B13 inhibitor BI-3231 in hepatocyte cell lines demonstrates the potential therapeutic effects that can be assessed in a liver organoid model.
| Parameter | Model System | Treatment | Outcome | Reference |
| Triglyceride Accumulation | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation compared to control. | |
| Cell Proliferation and Differentiation | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Considerable improvement in hepatocyte proliferation and differentiation. | |
| Lipid Homeostasis | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Restoration of lipid homeostasis. | |
| Mitochondrial Respiration | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Increased mitochondrial respiratory function. |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 expression is upregulated by the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation. Furthermore, HSD17B13 is implicated in promoting liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF), which activates the PAF receptor (PAFR) and downstream STAT3 signaling, leading to increased fibrinogen synthesis and leukocyte adhesion.
Experimental Workflow for this compound Application in Liver Organoids
The following workflow outlines the key steps for evaluating the efficacy of an HSD17B13 inhibitor in a liver organoid model of steatosis.
Experimental Protocols
Protocol 1: Generation and Culture of Human Liver Organoids
This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs) or adult liver tissue.
Materials:
-
Human iPSCs or primary human hepatocytes
-
Matrigel® (Corning)
-
Liver Organoid Initiation Medium
-
Liver Organoid Expansion Medium
-
Liver Organoid Differentiation Medium
-
TrypLE™ Express Enzyme (Thermo Fisher Scientific)
-
DMEM/F-12 with HEPES
-
Multi-well culture plates (24- or 48-well)
Procedure:
-
Initiation of Organoid Culture:
-
For iPSC-derived organoids, differentiate iPSCs towards hepatic endoderm using established protocols.
-
For tissue-derived organoids, digest fresh liver tissue to obtain a single-cell suspension.
-
Resuspend cell pellets in Matrigel® on ice at a density of 5,000-10,000 cells per 50 µL of Matrigel.
-
Plate 50 µL domes of the cell-Matrigel® suspension into pre-warmed multi-well plates.
-
Allow Matrigel® to solidify at 37°C for 15-20 minutes.
-
Gently add pre-warmed Liver Organoid Initiation Medium.
-
Culture at 37°C and 5% CO2.
-
-
Organoid Expansion:
-
After 3-4 days, replace the initiation medium with Liver Organoid Expansion Medium.
-
Change the medium every 2-3 days.
-
Organoids should be ready for passaging or differentiation within 7-10 days.
-
-
Organoid Passaging:
-
Mechanically dissociate organoids by pipetting up and down.
-
Treat with TrypLE™ to obtain small cell clumps.
-
Wash and resuspend in fresh Matrigel® for re-plating.
-
Protocol 2: Induction of Steatosis and Treatment with this compound
Materials:
-
Mature liver organoids (from Protocol 1)
-
Free fatty acid (FFA) solution (e.g., 2:1 molar ratio of oleic acid to palmitic acid complexed to BSA)
-
This compound (or representative inhibitor) stock solution in DMSO
-
Liver Organoid Differentiation Medium
Procedure:
-
Induction of Steatosis:
-
Culture mature liver organoids in Liver Organoid Differentiation Medium.
-
Prepare a working solution of FFAs in the differentiation medium. A typical starting concentration is 500 µM.
-
Replace the medium with the FFA-containing medium and culture for 48-72 hours to induce lipid accumulation.
-
-
Treatment with HSD17B13 Inhibitor:
-
Prepare serial dilutions of this compound in the FFA-containing differentiation medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control (FFA + DMSO) and a negative control (medium + DMSO).
-
Replace the steatosis-induction medium with the medium containing different concentrations of the inhibitor.
-
Culture for an additional 48-72 hours.
-
Protocol 3: Endpoint Analysis of this compound Efficacy
1. Assessment of Lipid Accumulation:
-
Nile Red or Oil Red O Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
Stain with Nile Red or Oil Red O solution.
-
Counterstain with DAPI for nuclear visualization.
-
Image using fluorescence or bright-field microscopy.
-
Quantify the stained lipid droplet area using image analysis software.
-
-
Lipidomics:
-
Harvest organoids and extract lipids using established protocols (e.g., Bligh-Dyer or Folch method).
-
Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) to quantify changes in triglyceride and other lipid species.
-
2. Gene Expression Analysis (qRT-PCR):
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers for genes involved in lipogenesis (e.g., SREBF1, FASN, ACACA), fibrosis (e.g., ACTA2, COL1A1, TIMP1), and inflammation (e.g., IL6, TNFA).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH, ACTB).
3. Protein Expression Analysis (Western Blot or Immunohistochemistry):
-
For Western blot, lyse harvested organoids and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HSD17B13, α-SMA, and Collagen I.
-
For immunohistochemistry, fix and embed organoids for sectioning. Perform antigen retrieval and stain with the same primary antibodies.
4. Functional Assays:
-
Albumin and Urea Secretion:
-
Collect the culture medium at the end of the treatment period.
-
Measure the concentration of human albumin and urea using commercially available ELISA kits.
-
Normalize the results to the total protein content of the organoids.
-
-
Cytochrome P450 (CYP) Activity:
-
Incubate the organoids with a specific CYP substrate (e.g., a luminescent or fluorescent probe).
-
Measure the formation of the metabolite over time to determine enzyme activity.
-
Conclusion
The use of liver organoids provides a robust and physiologically relevant system to investigate the therapeutic potential of HSD17B13 inhibitors like this compound for the treatment of NAFLD and NASH. The protocols outlined above provide a framework for inducing a disease-relevant phenotype in organoids and for assessing the efficacy of HSD17B13 inhibition on key pathological features such as steatosis, inflammation, and fibrosis. While specific data for this compound in organoids is not yet available, the provided information on representative inhibitors and detailed methodologies will enable researchers to design and execute rigorous preclinical studies to evaluate this promising therapeutic strategy.
Troubleshooting & Optimization
Optimizing Hsd17B13-IN-51 concentration for cell-based assays
Welcome to the technical support center for Hsd17B13-IN-51. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that is involved in hepatic lipid metabolism.[1][2][3] Hsd17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] this compound inhibits the enzymatic activity of Hsd17B13, thereby offering a tool to study the biological consequences of Hsd17B13 inhibition in cellular models of liver disease.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on its potent in vitro IC50, a good starting point for cell-based assays is in the range of 0.1 µM to 1 µM. However, the optimal concentration will depend on the cell type, assay duration, and the specific endpoint being measured. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For other inhibitors from the same class, a stock solution of 10 mM in DMSO is common. We recommend preparing a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: Is this compound selective for Hsd17B13?
A4: While this compound is designed as an inhibitor of Hsd17B13, comprehensive selectivity data against other Hsd17B family members or a broader panel of kinases and other enzymes may not be publicly available. It is advisable to consult the supplier's datasheet for any available selectivity information. For critical experiments, it may be beneficial to independently assess its selectivity against closely related enzymes, such as HSD17B11.
Q5: What are the potential off-target effects or cytotoxicity of this compound?
A5: At higher concentrations, small molecule inhibitors can exhibit off-target effects or cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay, such as the MTT or CellTiter-Glo assay. This will help you establish a non-toxic working concentration range for your functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Incorrect concentration: The concentration of this compound may be too low. - Inhibitor degradation: Improper storage or handling of the inhibitor. - Low Hsd17B13 expression: The cell line used may have low endogenous expression of Hsd17B13. - Assay conditions: The assay endpoint may not be sensitive to Hsd17B13 inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM). - Prepare fresh dilutions from a new stock aliquot. - Confirm Hsd17B13 expression in your cell line by qPCR or Western blot. Consider using a cell line with known high expression or an overexpression system. - Ensure your assay is validated to detect changes in the pathway of interest. |
| High cell toxicity observed | - High inhibitor concentration: The concentration of this compound is above the cytotoxic threshold. - High DMSO concentration: The final DMSO concentration in the culture medium is too high. - Cell line sensitivity: The cell line being used is particularly sensitive to the inhibitor or DMSO. | - Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range. - Ensure the final DMSO concentration is within the recommended limits for your cell line (typically ≤ 0.5%). - Test the inhibitor on a different, more robust cell line if possible. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health. - Inconsistent inhibitor preparation: Errors in serial dilutions or stock solution handling. - Assay variability: Inconsistent incubation times or reagent preparation. | - Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. - Prepare fresh working solutions for each experiment and use calibrated pipettes. - Standardize all assay steps, including incubation times, temperatures, and reagent preparation. |
| Precipitation of the inhibitor in cell culture medium | - Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Prepare a more diluted stock solution in DMSO before adding to the medium. - Ensure thorough mixing when diluting the inhibitor in the medium. - Visually inspect the medium for any signs of precipitation before adding it to the cells. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related, well-characterized Hsd17B13 inhibitor, BI-3231, for comparison.
| Parameter | This compound | BI-3231 (for reference) | Reference |
| Target | Hsd17B13 | Hsd17B13 | [6] |
| IC50 (Biochemical) | ≤ 0.1 µM (for estradiol) | 2.5 nM | [3][6] |
| Cellular Potency | Data not available | Double-digit nanomolar range | [7] |
| Selectivity | Data not available | Good selectivity vs. HSD17B11 | [8] |
| Solubility | Soluble in DMSO | Good aqueous solubility | [9][10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of this compound on adherent cells.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the culture medium from the cells and add 100 µL of the 2x inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][12]
-
Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Accumulation Assay (Oil Red O Staining)
This protocol is to assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce steatosis
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
24-well or 96-well cell culture plates
-
Microscope
Procedure:
-
Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Induce steatosis by treating the cells with a fatty acid solution in culture medium for 24-48 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control in the presence of the fatty acid solution for the desired duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[13]
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at room temperature.[6][13]
-
Remove the Oil Red O solution and wash the cells with distilled water until the water runs clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 30 seconds and wash with water.[13]
-
Visualize the lipid droplets (stained red) under a microscope and capture images.
-
For quantification, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 490-520 nm.
Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol is to confirm the direct binding of this compound to Hsd17B13 within the cell.
Materials:
-
This compound
-
Cell line with high Hsd17B13 expression
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibody against Hsd17B13
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
PCR machine or heating block
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle control for 1-2 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and divide into aliquots for different temperature treatments.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]
-
Lyse the cells by freeze-thaw cycles or sonication.[15]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[14][15]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsd17B13 in each sample by Western blot using an anti-Hsd17B13 antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Hsd17B13 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical flow diagram for troubleshooting common experimental issues.
References
- 1. origene.com [origene.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Oil Red O Staining [bio-protocol.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hsd17B13-IN-51 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with Hsd17B13-IN-51. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is primarily expressed in the liver and is involved in lipid metabolism, including pathways involving steroids and retinoids.[2][3][4] Due to its role in liver physiology, this compound is used in research related to liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Hydrophobic compounds like many small molecule inhibitors often have poor aqueous solubility.[5] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the inhibitor may precipitate out of solution as it is no longer in a favorable solvent environment. Salts in the buffer can further decrease solubility.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many HSD17B13 inhibitors, Dimethyl sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[7][8] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[7]
Q4: Can I use sonication to help dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of small molecule inhibitors.[6] It uses ultrasonic waves to agitate the solution and break down solute particles, facilitating their entry into the solution.
Troubleshooting Guide for Insolubility Issues
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock solution in aqueous media.
-
Possible Cause: The concentration of the inhibitor in the final aqueous solution is above its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try lowering the final working concentration of this compound in your assay.
-
Increase DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help keep the inhibitor in solution. However, be mindful of potential solvent effects on your cells or assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.[6]
-
Use of Surfactants: Consider the addition of a small amount of a non-ionic detergent, such as Tween-20, to your aqueous buffer.[6] Surfactants can help to solubilize hydrophobic molecules.
-
Issue 2: The inhibitor appears to be insoluble even in 100% DMSO.
-
Possible Cause: The inhibitor may have degraded or the quality may be compromised. It is also possible that the concentration is simply too high even for DMSO.
-
Troubleshooting Steps:
-
Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to see if the compound dissolves.
-
Vortexing and Sonication: Vigorously vortex the solution and/or use a sonicating water bath to aid dissolution.[6]
-
Alternative Organic Solvents: If DMSO is unsuccessful, consider other organic solvents such as dimethylformamide (DMF) or ethanol, if compatible with your experimental setup.
-
Check Certificate of Analysis (CoA): Review the CoA for your specific lot of this compound for any provided solubility information and recommended handling instructions.
-
Quantitative Data Summary
The following tables summarize solubility information for similar HSD17B13 inhibitors, which can provide guidance for this compound.
Table 1: In Vitro Solubility of HSD17B13 Inhibitors
| Compound | Solvent | Concentration |
| Hsd17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) |
| Hsd17B13-IN-9 | Not Specified | ≥ 2.5 mg/mL (5.81 mM) |
Data sourced from MedchemExpress datasheets.[7][8]
Table 2: Example In Vivo Formulation for HSD17B13 Inhibitors
| Compound | Formulation |
| Hsd17B13-IN-9 | 10% DMSO, 90% Corn oil |
| Hsd17B13-IN-101 | DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS |
Data sourced from MedchemExpress and TargetMol datasheets.[8][9]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Pre-warm Buffer: Warm your aqueous experimental buffer to the temperature of your experiment (e.g., 37°C).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of your DMSO stock solution in your aqueous buffer. For example, dilute the 10 mM stock 1:10 in buffer to get a 1 mM solution.
-
From this intermediate dilution, prepare your final working concentrations. This gradual dilution can help prevent precipitation.
-
-
Direct Dilution (Alternative):
-
Add the required volume of the DMSO stock solution directly to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified HSD17B13 signaling context and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HSD17B13-IN-101_TargetMol [targetmol.com]
Preventing Hsd17B13-IN-51 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hsd17B13-IN-51 during experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: While specific storage instructions for this compound should be obtained from the Certificate of Analysis provided by the supplier, general recommendations for similar hydroxysteroid dehydrogenase inhibitors suggest the following storage conditions.[1] For long-term storage, it is advisable to store this compound as a solid powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Hsd17B13 inhibitors for in vitro experiments.[2][3] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which could potentially lead to hydrolysis of the compound over time. For in vivo studies, specific formulation protocols are often required to ensure solubility and bioavailability.
Q3: Is this compound sensitive to light?
A3: this compound contains a dichlorophenol moiety. Compounds with this chemical feature can be susceptible to photodegradation.[4][5][6][7][8] Therefore, it is recommended to protect solutions of this compound from direct light exposure. Experiments should be conducted in amber-colored vials or under low-light conditions whenever possible to minimize the risk of light-induced degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, potential degradation routes for small molecule inhibitors include hydrolysis, oxidation, and photodegradation. Given its chemical structure, this compound may be susceptible to:
-
Photodegradation: Due to the presence of the dichlorophenol group.[4][5][6][7][8]
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: Phenolic compounds can be prone to oxidation.
It is crucial to control the experimental conditions, such as pH and exposure to light and air, to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity in in vitro assays.
This could be due to the degradation of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent inhibitor activity.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from a new powder aliquot. Ensure the DMSO used is anhydrous and of high purity. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Photodegradation | Protect all solutions containing this compound from light by using amber tubes or wrapping tubes in aluminum foil. Minimize the exposure of plates to ambient light during the assay. |
| Incorrect pH of assay buffer | Verify the pH of all buffers used in the experiment. The stability of the inhibitor and the activity of the HSD17B13 enzyme can be pH-dependent. |
| Oxidation | If oxidation is suspected, consider degassing buffers or adding a small amount of an antioxidant, ensuring it does not interfere with the assay. |
Issue 2: Poor solubility or precipitation of this compound in aqueous assay buffers.
Troubleshooting Workflow
Caption: Workflow for addressing inhibitor solubility problems.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High final concentration of inhibitor | Determine the maximum soluble concentration of this compound in your final assay buffer. It may be necessary to work at lower concentrations. |
| High percentage of DMSO in the final assay volume | Ensure the final concentration of DMSO in the assay is low, typically below 1%, as higher concentrations can cause precipitation and may also affect enzyme activity. |
| Buffer composition | The salt concentration and pH of the buffer can affect the solubility of small molecules. You may need to test different buffer compositions. |
| Use of a solubilizing agent | For in vitro assays, the inclusion of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer can help maintain the solubility of hydrophobic compounds. However, its compatibility with the HSD17B13 enzyme activity should be verified. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.09 mg of this compound (Molecular Weight: 509.26 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber-colored tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C for up to one month is acceptable for some inhibitors.
-
Protocol 2: In Vitro HSD17B13 Inhibition Assay
This protocol is a general guideline for an in vitro biochemical assay to determine the IC50 of this compound.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: Estradiol (e.g., 10 µM final concentration)
-
Cofactor: NAD+ (e.g., 200 µM final concentration)
-
This compound serial dilutions in DMSO
-
NADH detection reagent (e.g., Promega NAD(P)H-Glo™ Detection System)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is below 1%.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme diluted in assay buffer to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (Estradiol) and cofactor (NAD+) to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and measure the amount of NADH produced using a commercial NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
HSD17B13 Signaling Pathway
Caption: Simplified diagram of HSD17B13 enzymatic reaction and inhibition.
Protocol 3: Assessing the Stability of this compound in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound under various conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Various buffers (e.g., pH 5, 7.4, 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
-
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 10 µg/mL in different solutions to be tested (e.g., DMSO, assay buffer at different pH values).
-
Prepare separate samples for each condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C, 37°C).
-
-
Time Points:
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The t=0 time point serves as the initial reference.
-
-
HPLC Analysis:
-
Inject a fixed volume of each sample onto the HPLC system.
-
Run a suitable gradient method to separate the parent compound from any potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
-
A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
-
Quantitative Data Summary
| Parameter | This compound | Reference/Notes |
| Molecular Weight | 509.26 g/mol | [1] |
| IC50 (Estradiol as substrate) | ≤ 0.1 µM | [1] |
| Recommended Stock Solution Conc. | 10 mM in DMSO | General practice |
| Storage (Solid) | -20°C | Based on similar compounds |
| Storage (in DMSO) | -80°C | Based on similar compounds |
This technical support center provides a foundational guide for working with this compound. For the most accurate and specific information, always refer to the documentation provided by the supplier of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hsd17B13-IN-51 & Primary Hepatocytes
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Hsd17B13-IN-51 in primary hepatocyte cultures. Please note that this compound is a novel inhibitor, and this guide is based on general principles of hepatotoxicity and data from similar compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in primary hepatocytes.
| Issue/Question | Potential Causes | Recommended Solutions |
| High cell death observed at all tested concentrations of this compound. | 1. Incorrect stock solution concentration: Errors in weighing the compound or dissolving it can lead to a more concentrated stock than intended.2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.3. Poor initial health of primary hepatocytes: Low viability of hepatocytes post-thawing or isolation can make them more susceptible to any compound-induced stress.[1] | 1. Verify stock solution: Re-weigh the compound and prepare a fresh stock solution. Confirm the solubility of this compound in the chosen solvent.2. Include solvent controls: Always run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced cytotoxicity.3. Assess initial cell viability: Ensure that the viability of your primary hepatocytes is high (>80-90%) before starting the experiment.[1] |
| Inconsistent cytotoxicity results between experimental repeats. | 1. Variability in primary hepatocyte lots: Different donors or isolations can have varied metabolic activities and sensitivities to compounds.2. Inconsistent cell seeding density: Uneven cell distribution in multi-well plates can lead to variable results.[1]3. Edge effects in multi-well plates: Wells on the edge of the plate are more prone to evaporation, leading to increased compound concentration. | 1. Characterize each lot: If possible, test a reference compound on each new lot of hepatocytes to understand its baseline sensitivity.2. Ensure homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. After plating, gently shake the plate to ensure even distribution.3. Minimize edge effects: Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity. |
| Hepatocytes show morphological changes (e.g., rounding, detachment, vacuolation) but viability assays (e.g., MTT) show minimal cytotoxicity. | 1. Sub-lethal toxicity: The compound may be causing cellular stress or affecting cell adhesion without causing immediate cell death.2. MTT assay interference: The compound might interfere with the MTT assay by directly reducing the MTT reagent or affecting cellular metabolism in a way that doesn't reflect true viability.3. Mechanism of action: Hsd17B13 is a lipid droplet-associated protein, and its inhibition might lead to changes in lipid metabolism and morphology without immediate cell lysis. | 1. Use multiple cytotoxicity assays: Complement the MTT assay with a membrane integrity assay like the LDH release assay.[2]2. Perform morphological analysis: Use microscopy to document any changes in cell morphology. Consider staining for specific markers of cellular stress.3. Investigate mechanism: Consider assays for steatosis (e.g., Oil Red O staining) or other metabolic changes. |
| Control (untreated) hepatocytes show low viability or poor morphology. | 1. Suboptimal culture conditions: Incorrect media, serum, or supplements can affect hepatocyte health.2. Improper handling during thawing and plating: Rough handling, incorrect centrifugation speeds, or prolonged exposure to cryoprotectant can damage cells.[1]3. Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly kill primary hepatocytes. | 1. Optimize culture conditions: Use a medium specifically formulated for primary hepatocytes and ensure all supplements are fresh.2. Follow recommended protocols: Adhere strictly to the supplier's protocol for thawing and plating cryopreserved hepatocytes. Use wide-bore pipette tips to minimize shear stress.3. Practice aseptic technique: Regularly check cultures for signs of contamination. If contamination is suspected, discard the culture and decontaminate the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for an Hsd17B13 inhibitor like this compound in primary hepatocytes?
A1: Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver that plays a role in lipid metabolism. The inhibition of Hsd17B13 is being explored as a therapeutic strategy for steatotic liver disease.[3][4] Therefore, direct cytotoxicity might not be the primary expected outcome at therapeutic concentrations. However, at higher concentrations, off-target effects or disruption of essential cellular processes could lead to cytotoxicity. Potential mechanisms of drug-induced liver injury that could be relevant include mitochondrial dysfunction, oxidative stress, or endoplasmic reticulum (ER) stress.[5][6][7]
Q2: What concentration range of this compound should I test in my initial experiments?
A2: For a novel inhibitor, it is recommended to start with a broad concentration range. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This will help you to determine the concentration at which 50% of the cells are no longer viable (IC50) and to identify a non-toxic concentration range for further mechanistic studies.
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: To distinguish between these two modes of cell death, you can use a combination of assays. For apoptosis, you can measure the activity of caspases, which are key mediators of this process, using a Caspase-3/7 assay.[8] For necrosis, which involves the loss of plasma membrane integrity, you can measure the release of lactate dehydrogenase (LDH) into the culture medium.[9][10]
Q4: Should I be concerned about the metabolic activity of primary hepatocytes when testing this compound?
A4: Yes, primary hepatocytes are metabolically active and can transform compounds into metabolites that may be more or less toxic than the parent compound. This is a key reason for using them in toxicological studies.[11] Be aware that the metabolic capacity of primary hepatocytes can decline over time in culture.
Q5: Another Hsd17B13 inhibitor, BI-3231, was shown to reduce lipotoxic effects. Could this compound have a similar protective effect?
A5: It is plausible. BI-3231 has been shown to reduce triglyceride accumulation and improve hepatocyte proliferation under lipotoxic stress induced by palmitic acid.[3][4] To investigate if this compound has a similar protective effect, you could co-incubate primary hepatocytes with a known lipotoxic agent (e.g., palmitic acid) and a range of concentrations of this compound and assess cell viability and lipid accumulation.
Quantitative Data Summary
The following table presents hypothetical cytotoxicity data for this compound in primary human hepatocytes after a 48-hour exposure. This data is for illustrative purposes only.
| Assay Type | Endpoint | This compound IC50 (µM) | Positive Control (Chlorpromazine) IC50 (µM) |
| MTT Assay | Cell Viability (Mitochondrial Activity) | 75.2 | 12.5 |
| LDH Release Assay | Cytotoxicity (Membrane Integrity) | 98.6 | 25.8 |
| Caspase-3/7 Assay | Apoptosis | > 100 | 5.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for primary hepatocytes in a 96-well plate format.[12][13][14]
-
Cell Plating: Seed primary hepatocytes in a 96-well plate at the desired density and allow them to attach for at least 4 hours.
-
Compound Treatment: Treat the cells with a dilution series of this compound for the desired duration (e.g., 24 or 48 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the cells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[9][10]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls: Include a positive control for maximum LDH release by adding a lysis buffer to some wells 45 minutes before the end of the incubation.
-
Collect Supernatant: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
Caspase-3/7 Assay for Apoptosis
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][15]
-
Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements. Treat the cells with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential pathways in this compound induced toxicity.
Caption: Decision tree for troubleshooting cytotoxicity results.
References
- 1. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - ZA [thermofisher.com]
- 2. Assessment of viability of hepatocytes in suspension using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. Biochemical mechanisms in drug-induced liver injury: Certainties and doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cell viability assay [bio-protocol.org]
- 14. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Hsd17B13-IN-51 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-51 in long-term studies. Our aim is to help you overcome potential resistance and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells initially showed a response to this compound, but the effect is diminishing over time. What could be the cause?
A1: This phenomenon is likely due to the development of acquired resistance. Several mechanisms could be at play:
-
Target Modification: Genetic mutations in the HSD17B13 gene can alter the inhibitor's binding site, reducing its efficacy.
-
Target Overexpression: Cells may increase the expression of Hsd17B13, effectively titrating out the inhibitor and requiring higher concentrations for the same effect.
-
Metabolic Bypass: Cells might activate alternative metabolic pathways to compensate for the inhibition of Hsd17B13, thereby circumventing its effects on lipid metabolism.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove this compound from the cells, lowering its intracellular concentration.[1]
Troubleshooting Steps:
-
Sequence the HSD17B13 gene in your resistant cell population to check for mutations in the inhibitor binding site.
-
Perform quantitative PCR (qPCR) or Western blotting to assess the expression level of Hsd17B13 in resistant versus sensitive cells.
-
Conduct metabolic profiling (e.g., lipidomics) to identify any shifts in lipid metabolism that could indicate the activation of compensatory pathways.
-
Evaluate the expression and activity of known drug efflux pumps. Co-treatment with an efflux pump inhibitor may restore sensitivity.
Q2: I am observing high variability in the response to this compound across different experimental replicates. What could be the issue?
A2: High variability can stem from several factors related to experimental setup and execution:
-
Inconsistent Cell Seeding Density: Cell density can influence drug response.[2][3] Ensure consistent cell numbers are plated for each experiment.
-
Inhibitor Instability: this compound, like many small molecules, may degrade over time in solution or under certain storage conditions.
-
Cell Line Heterogeneity: The parental cell line may consist of a mixed population with varying sensitivities to the inhibitor.
Troubleshooting Steps:
-
Optimize and standardize your cell seeding protocol. Perform a growth curve analysis to determine the optimal seeding density for your cell line.[3]
-
Prepare fresh stock solutions of this compound regularly. Aliquot and store at the recommended temperature to minimize freeze-thaw cycles.
-
Consider single-cell cloning of your parental cell line to establish a homogenous population for your experiments.
Q3: How can I proactively monitor for the development of resistance to this compound in my long-term cell culture experiments?
A3: Proactive monitoring is crucial for understanding the dynamics of resistance.
-
Regular IC50 Determinations: Periodically determine the half-maximal inhibitory concentration (IC50) of this compound on your cell population. A rightward shift in the dose-response curve indicates developing resistance.
-
Monitor Target Engagement: If a suitable assay is available (e.g., a cellular thermal shift assay), regularly assess the binding of this compound to its target, Hsd17B13.
-
Analyze Downstream Markers: Track the levels of key lipids or signaling molecules downstream of Hsd17B13 activity to monitor the inhibitor's biological effect over time.
Data Presentation
Table 1: Example IC50 Shift in a Long-Term this compound Treatment Study
| Timepoint | This compound IC50 (µM) | Fold Change |
| Week 0 | 0.1 | 1 |
| Week 4 | 0.5 | 5 |
| Week 8 | 2.5 | 25 |
| Week 12 | 10.0 | 100 |
Table 2: Gene Expression Changes in this compound Resistant Cells
| Gene | Fold Change in Resistant Cells (log2) | p-value | Potential Role in Resistance |
| HSD17B13 | 3.2 | < 0.01 | Target Overexpression |
| ABCB1 (MDR1) | 4.5 | < 0.01 | Drug Efflux |
| FASN | 2.8 | < 0.05 | Metabolic Bypass (Fatty Acid Synthesis) |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration that allows for at least two cell doublings in the control wells (e.g., 48-72 hours).[3]
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Hsd17B13 Expression
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Hsd17B13 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: HSD17B13 signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing this compound resistance.
Caption: Troubleshooting logic for decreased this compound efficacy.
References
Refining Hsd17B13-IN-51 delivery methods for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hsd17B13-IN-51 in in vivo experimental models. Our goal is to facilitate seamless experimental execution and reliable data generation for scientists and drug development professionals.
Troubleshooting Guide
Researchers may encounter challenges with the in vivo delivery of this compound due to its likely hydrophobic nature, a common characteristic of small molecule inhibitors.[1][2][3] Below is a table summarizing potential formulation strategies to enhance solubility and bioavailability, followed by common problems and solutions.
Table 1: Example Formulation Strategies for this compound In Vivo Delivery
| Formulation Component | Vehicle/Excipient | Concentration Range | Administration Route | Key Considerations |
| Simple Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline | 1-10 mg/mL | Oral (p.o.), Intraperitoneal (i.p.) | Simple to prepare but may have poor bioavailability. Ensure uniform suspension before each administration. |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | 1-5 mg/mL | Intravenous (i.v.), Intraperitoneal (i.p.) | Improves solubility but high concentrations of DMSO can be toxic. Perform dose-ranging studies to assess tolerability.[4] |
| Lipid-Based Formulation | Sesame Oil or Corn Oil | 1-20 mg/mL | Subcutaneous (s.c.), Intramuscular (i.m.) | Can provide sustained release and improve bioavailability for lipophilic compounds.[5] May cause local irritation. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Mixture of oils, surfactants, and co-solvents (e.g., Capryol 90, Cremophor EL, Transcutol HP) | 5-50 mg/mL | Oral (p.o.) | Forms a microemulsion in the GI tract, enhancing absorption.[2] Formulation development can be complex. |
| Nanoparticle Encapsulation | PLGA or Lipid Nanoparticles | 0.5-5 mg/mL | Intravenous (i.v.) | Can improve circulation time and target specific tissues.[6] Requires specialized formulation expertise and equipment. |
Common Problems and Recommended Solutions
-
Problem: Poor compound solubility in the desired vehicle.
-
Solution:
-
Sonication: Use a sonicator to aid in the dissolution of this compound in the chosen vehicle.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. This should be done cautiously to avoid compound degradation and ensure physiological compatibility.[7]
-
Alternative Vehicles: Refer to Table 1 and consider testing alternative formulation strategies, such as co-solvent systems or lipid-based formulations.[3][5]
-
-
-
Problem: Low or variable bioavailability after oral administration.
-
Solution:
-
Formulation Enhancement: Employ permeability-enhancing formulations like SEDDS to improve absorption from the gastrointestinal tract.[2]
-
Alternative Administration Route: Switch to a parenteral route of administration such as intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection to bypass first-pass metabolism.[5][8]
-
-
-
Problem: Rapid clearance of the inhibitor in vivo.
-
Solution:
-
Sustained-Release Formulation: Utilize a sustained-release formulation, such as an oil-based depot for subcutaneous injection or encapsulation in nanoparticles, to prolong the exposure of the target tissue to the inhibitor.[5][6]
-
Dosing Regimen Adjustment: Increase the dosing frequency or consider continuous infusion via an osmotic pump to maintain therapeutic concentrations.[5]
-
-
-
Problem: Observed in vivo toxicity or adverse effects.
-
Solution:
-
Dose Reduction: Perform a dose-response study to identify the maximum tolerated dose (MTD).
-
Vehicle Toxicity Assessment: Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity.[7]
-
Refine Formulation: High concentrations of certain excipients, like DMSO, can cause toxicity.[4] Optimize the formulation to use the lowest effective concentration of such components.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13?
A1: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[9][10] It is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily and is involved in lipid metabolism.[10][11] Overexpression of HSD17B13 has been shown to promote lipid accumulation in hepatocytes.[12] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[13][14] The enzyme is thought to play a role in retinol metabolism, and its inhibition may have protective effects against liver injury.[13][14]
Q2: What is the recommended starting dose for this compound in mice?
A2: The optimal in vivo dose for this compound needs to be determined empirically for your specific animal model and experimental endpoint. A good starting point is to consider the in vitro IC50 value (≤ 0.1 μM for estradiol inhibition) and perform a pilot dose-ranging study.[15] It is advisable to consult the literature for in vivo studies of other HSD17B13 inhibitors or small molecules with similar potency to guide your initial dose selection.[16]
Q3: How can I assess the in vivo target engagement of this compound?
A3: To confirm that this compound is engaging its target in vivo, you can perform pharmacodynamic (PD) studies.[17] This may involve collecting liver tissue at various time points after inhibitor administration and measuring a downstream biomarker of HSD17B13 activity. Given HSD17B13's role in lipid metabolism, you could assess changes in hepatic triglyceride levels or the expression of genes involved in lipogenesis, such as those regulated by SREBP-1c.[16]
Q4: What are the appropriate negative controls for an in vivo study with this compound?
A4: A robust in vivo study should include a vehicle control group that receives the same formulation without the active compound.[7] This is crucial to ensure that any observed effects are due to the inhibition of HSD17B13 and not the administration vehicle itself. If available, a structurally similar but inactive analog of this compound could also be used as a negative control to demonstrate specificity.
Q5: How should I prepare this compound for in vivo administration?
A5: The preparation will depend on the chosen formulation. For a simple suspension, the inhibitor powder can be suspended in a vehicle like 0.5% CMC by vortexing and sonication. For solutions, the inhibitor should first be dissolved in a small amount of an organic solvent like DMSO and then diluted with the final aqueous vehicle.[4] All preparations for parenteral administration should be sterile. It is recommended to prepare the formulation fresh before each use.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Formulation for Intraperitoneal Injection
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume (400 µL for a 1 mL final volume).
-
Vortex to mix thoroughly.
-
Add sterile saline to bring the solution to the final desired volume (500 µL for a 1 mL final volume).
-
Vortex again to ensure a homogenous solution. The final formulation will be 10% DMSO, 40% PEG300, and 50% saline.
-
Administer to the animal at the desired dose based on body weight.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
-
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
-
Procedure:
-
Administer this compound to a cohort of mice via the chosen route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after administration, collect blood samples from a subset of animals (typically 3 mice per time point) via an appropriate method (e.g., retro-orbital or cardiac puncture).[18]
-
Process the blood to obtain plasma by centrifugation.[18]
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[19]
-
Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile and calculate key parameters like Cmax, Tmax, AUC, and half-life.[20]
-
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for this compound in vivo delivery.
References
- 1. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Using Inhibitors In Vivo [merckmillipore.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Adjusting Experimental Protocols for Hsd17B13 Variants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with different variants of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its primary function?
A1: Hsd17B13, also known as 17-beta-hydroxysteroid dehydrogenase 13, is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2][3] It is a member of the HSD17B family of enzymes that are involved in the metabolism of steroids, fatty acids, and retinoids.[1][2] Specifically, Hsd17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][4][5]
Q2: What are the most commonly studied Hsd17B13 variants and why are they significant?
A2: The most well-characterized variant is rs72613567, a splice variant that results in a truncated, less stable, and enzymatically inactive protein.[6][7][8] This and other loss-of-function variants, such as rs6834314, are of significant interest because they are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][4][9][10] These protective variants make Hsd17B13 a promising therapeutic target.[11][12]
Q3: How do Hsd17B13 variants affect its enzymatic activity?
A3: Loss-of-function variants, like rs72613567, lead to a truncated protein with reduced or no enzymatic activity.[7] This impacts the protein's ability to metabolize its substrates, such as retinol.[1][5] The protective effect of these variants is linked to this loss of enzymatic function.[1]
Q4: Where is Hsd17B13 localized within the cell?
A4: Hsd17B13 is localized to the surface of lipid droplets within hepatocytes.[1][7] Its proper localization is crucial for its stability and enzymatic function.[5]
Troubleshooting Guide
Issue 1: Low or no enzymatic activity detected from recombinant Hsd17B13.
-
Question: I've expressed and purified recombinant Hsd17B13, but the retinol dehydrogenase activity is much lower than expected. What could be the problem?
-
Answer:
-
Incorrect Protein Folding or Instability: Hsd17B13 is a lipid droplet-associated protein, and its proper folding and stability might be compromised when expressed in systems without a lipid interface. Consider using expression systems that can better accommodate membrane-associated proteins, such as insect cells (Sf9) or mammalian cells (HEK293).[13]
-
Cofactor Limitation: Hsd17B13 enzymatic activity is dependent on the cofactor NAD+.[13][14] Ensure that you are supplying a sufficient concentration of NAD+ in your assay buffer. The crystal structure shows key interactions with NAD+.[15]
-
Substrate Concentration: The concentration of the substrate (e.g., all-trans-retinol) should be optimized. Start with a concentration range of 2-5 µM as a baseline.[16]
-
Variant-Specific Activity: If you are working with a known loss-of-function variant, such as the one resulting from rs72613567, you should expect significantly reduced or absent enzymatic activity.[7]
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: My cell-based assays for Hsd17B13 activity are showing high variability between experiments. How can I improve consistency?
-
Answer:
-
Transfection Efficiency: Ensure consistent transfection efficiency of your Hsd17B13 expression plasmids across different wells and experiments. Use a co-transfected reporter gene (e.g., GFP) to monitor and normalize for transfection efficiency.
-
Cell Health and Confluency: Use cells at a consistent passage number and confluency, as these factors can influence protein expression and cellular metabolism.
-
Substrate Delivery: Ensure consistent delivery of the substrate to the cells. If using a vehicle like ethanol, keep the final concentration low (e.g., ≤0.5% v/v) and consistent across all conditions.[16]
-
Incubation Time: Optimize and standardize the incubation time after substrate addition. An incubation time of 6-8 hours has been used in previous studies.[16]
-
Issue 3: Difficulty in expressing and purifying full-length, stable Hsd17B13.
-
Question: I am struggling to obtain sufficient yields of soluble, full-length Hsd17B13. What can I do?
-
Answer:
-
Expression System: Consider using a mammalian expression system like HEK293T cells, which can provide appropriate post-translational modifications and a more suitable environment for folding.[17][18] Baculovirus expression in insect cells is also a viable option.[13]
-
Purification Strategy: Use an affinity tag (e.g., FLAG-tag or His-tag) to facilitate purification.[18] Purifying from the cell culture medium and cell lysates of transfected HEK293T cells has been successful.[19]
-
Buffer Composition: The purification and storage buffer should be optimized for stability. A buffer containing Tris-HCl, NaCl, KCl, a non-ionic detergent like Tween-20, glycerol, and a reducing agent like DTT has been used.[18]
-
Experimental Protocols
Protocol 1: Recombinant Hsd17B13 Expression and Purification from HEK293T Cells
-
Cloning: Subclone the cDNA of the desired Hsd17B13 variant into a mammalian expression vector with a C-terminal FLAG tag (e.g., pCMV6-Entry).
-
Transfection: Transfect HEK293T cells with the Hsd17B13 expression plasmid using a suitable transfection reagent.
-
Cell Lysis: After 48-72 hours of expression, harvest the cells and lyse them in a buffer containing a non-ionic detergent and protease inhibitors.
-
Affinity Purification: Clarify the cell lysate by centrifugation and apply the supernatant to an anti-FLAG M2 affinity gel.
-
Elution: After washing the resin, elute the bound protein using a buffer containing a competitive peptide (e.g., 3X FLAG peptide).
-
Quality Control: Assess the purity of the eluted protein by SDS-PAGE and Coomassie blue staining. Confirm protein identity by Western blot using an anti-HSD17B13 or anti-FLAG antibody.[20]
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
-
Cell Culture and Transfection: Seed HEK293 cells in a 24-well plate. Transfect the cells with the expression plasmid for your Hsd17B13 variant of interest or an empty vector control.
-
Substrate Addition: 24 hours post-transfection, add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 5 µM. The final ethanol concentration should not exceed 0.5%.
-
Incubation: Incubate the cells for 8 hours at 37°C.
-
Metabolite Extraction: Harvest the cells and the culture medium. Extract retinoids using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
HPLC Analysis: Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the amount of retinaldehyde and retinoic acid produced.
-
Normalization: Normalize the RDH activity to the total protein concentration in each well, as determined by a protein assay (e.g., BCA assay).[5]
Quantitative Data Summary
Table 1: Prevalence of the Protective HSD17B13 rs72613567 Variant in Different Populations
| Population | Estimated Prevalence | Reference |
| East Asia | 34% | [1] |
| Africa | 5% | [1] |
Table 2: Impact of HSD17B13 rs72613567 Variant on the Risk of Chronic Liver Disease
| Condition | Genotype | Risk Reduction | Reference |
| NAFLD | Heterozygote | 17% | [1] |
| NAFLD | Homozygote | 30% | [1] |
| NASH Cirrhosis | Heterozygote | 26% | [1] |
| NASH Cirrhosis | Homozygote | 49% | [1] |
| Alcoholic Liver Disease | Homozygote | 53% | [4] |
| Alcoholic Cirrhosis | Homozygote | 73% | [10] |
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for Hsd17B13 expression and function.
Caption: Experimental workflow for the Retinol Dehydrogenase (RDH) activity assay.
Caption: Logical relationship of Hsd17B13 variants on protein function and outcome.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and Mortality in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enanta.com [enanta.com]
- 14. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
Improving the signal-to-noise ratio in Hsd17B13 activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during Hsd17B13 activity assays, helping you improve the signal-to-noise ratio and obtain reliable results.
Question: Why am I observing a low signal or a poor signal-to-noise ratio in my assay?
Answer: A low signal-to-noise ratio can stem from several factors, ranging from enzyme quality to assay conditions. Here are key areas to investigate:
-
Enzyme Quality and Concentration:
-
Purity and Activity: Ensure you are using a highly purified and active Hsd17B13 enzyme. Expression in Sf9 insect cells or E. coli followed by affinity and size-exclusion chromatography is a common practice for obtaining pure protein.[1][2][3] The enzyme should be properly folded, as misfolding can lead to retention in the endoplasmic reticulum and subsequent degradation.[4]
-
Concentration: The enzyme concentration might be too low. Typical concentrations in biochemical assays range from 50-100 nM.[1] Titrate the enzyme concentration to find the optimal level for a robust signal in your specific assay setup.
-
-
Assay Buffer Composition:
-
Substrate and Cofactor Concentrations:
-
Substrate Choice: Hsd17B13 has broad substrate specificity, including steroids like β-estradiol, bioactive lipids such as leukotriene B4 (LTB4), and retinol.[1][4][6][7] The choice of substrate and its concentration (typically 10-50 μM) can significantly impact the reaction rate.[1] Some synthetic substrates have been developed that may yield higher turnover rates than endogenous ones like β-estradiol.[8]
-
NAD+ Cofactor: Hsd17B13 is an NAD+-dependent enzyme.[1][9] Ensure that NAD+ is present at a saturating concentration (e.g., 500 μM) to avoid it being a limiting factor.[9][10] The enzyme's affinity for certain inhibitors is also NAD+-dependent, highlighting the importance of this cofactor.[5]
-
-
Detection Method:
-
Sensitivity: The method used to detect the reaction product (e.g., NADH) must be sensitive enough. Luminescence-based assays, such as the NAD-Glo™ assay, are commonly used for their high sensitivity in detecting NADH production.[1][2][10] Direct measurement of NADH absorbance at 340 nm is also an option but may be less sensitive.[1]
-
Interference: Test compounds can interfere with the detection reagents. It's crucial to run a counter-screen without the enzyme to identify compounds that inhibit the detection system itself (e.g., luciferase in the NAD-Glo™ assay).[9]
-
Question: My enzyme appears to be inactive or has very low activity. What are the possible causes?
Answer: Low or no enzymatic activity can be frustrating. Consider these potential causes:
-
Enzyme Integrity:
-
Source and Handling: The stability of recombinant Hsd17B13 can be a concern. Ensure the protein was stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.
-
Protein Folding and Aggregation: Hsd17B13 has a tendency to form homodimers and can undergo liquid-liquid phase separation (LLPS), which appears to be linked to its catalytic activity.[3][10] Improper folding or aggregation can lead to a loss of function. The N-terminal domain is critical for proper localization and function.[7]
-
-
Substrate Specificity:
-
Human vs. Mouse: Human and mouse Hsd17B13 exhibit different substrate preferences.[2][4] If you are using a mouse enzyme, ensure the substrate is appropriate for that ortholog. For instance, mouse Hsd17b13 may not show retinol dehydrogenase activity in vitro.[4]
-
Substrate Quality: Verify the purity and concentration of your substrate stock. Degradation of the substrate can lead to a loss of signal.
-
-
Incorrect Assay Setup:
-
Missing Components: Double-check that all necessary components, especially the NAD+ cofactor, are included in the reaction mixture.
-
Incubation Time: The reaction may not have been incubated long enough for a detectable signal to accumulate. A typical incubation time is 1-2 hours at room temperature.[9][10]
-
Question: I'm seeing high variability between replicate wells or experiments. How can I improve consistency?
Answer: High variability can obscure real effects and make data interpretation difficult. Focus on the following areas to improve reproducibility:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrates, or test compounds. Use calibrated pipettes and pre-wet the tips.
-
Reagent Homogeneity: Thoroughly mix all stock solutions and the final reaction mixture before dispensing into assay plates. Ensure components like BSA or Tween-20 are fully dissolved.
-
Plate Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter behave differently due to temperature or evaporation gradients. If suspected, avoid using the outer wells for critical samples.
-
Instrument Performance: Ensure the plate reader is functioning correctly and that the settings (e.g., read time, sensitivity) are optimized for your assay.
-
Enzyme Stability: Prepare enzyme dilutions fresh for each experiment, as the enzyme may lose activity over time when diluted in assay buffer.
Experimental Protocols & Data
Protocol: General Hsd17B13 Biochemical Activity Assay
This protocol provides a general framework for measuring Hsd17B13 activity using a luminescence-based NADH detection method (e.g., NAD-Glo™).
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20.[1] Store at 4°C.
-
Hsd17B13 Enzyme Stock: Prepare a concentrated stock of purified recombinant human Hsd17B13. For the final assay, dilute the enzyme in Assay Buffer to a working concentration of 100-200 nM (for a final concentration of 50-100 nM in the well).[1] Keep on ice.
-
Substrate Stock: Prepare a stock solution of the desired substrate (e.g., 1 mM β-estradiol in DMSO). For the assay, dilute to a working concentration of 20-100 µM in Assay Buffer (for a final concentration of 10-50 µM).[1]
-
Cofactor Stock: Prepare a 1 mM NAD+ solution in Assay Buffer.[10]
-
Detection Reagent: Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions (Promega, G9061).[3][10]
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound (dissolved in DMSO and diluted in Assay Buffer) or vehicle control (Assay Buffer with DMSO) to the appropriate wells.[5]
-
Add 2.5 µL of the Hsd17B13 enzyme working solution to all wells.
-
Initiate the reaction by adding a 5 µL mixture of the substrate and NAD+ working solutions. The final reaction volume will be 10 µL, with final concentrations of 50-100 nM enzyme, 10-50 µM substrate, and 500 µM NAD+.[1][10]
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.[9][10]
-
Add 10 µL of prepared NAD-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes at room temperature in the dark.[9][10]
-
Measure the luminescence using a compatible plate reader.
Data Summary: Hsd17B13 Inhibitor Potency
The following table summarizes the potency (IC50) of representative inhibitors against human Hsd17B13.
| Compound Series | Inhibitor | Substrate Used | Assay Type | IC50 (µM) | Reference |
| Series 1c | Compound | Estradiol | NADH Luminescence | 0.019 ± 0.003 | [1] |
| Series 2b | Compound | Estradiol | NADH Luminescence | 0.011 ± 0.002 | [1] |
| Series 2c | Compound | Estradiol | NADH Luminescence | 0.009 ± 0.001 | [1] |
| Phenol Lead | Compound 1 | Estradiol | Enzymatic | 1.4 ± 0.7 | [5] |
| Optimized | BI-3231 | Estradiol | Enzymatic | <0.0025 | [5] |
Visual Guides and Workflows
Diagrams
Frequently Asked Questions (FAQs)
Question: What are the most common methods to measure Hsd17B13 activity?
Answer: Several methods are employed to measure Hsd17B13 activity, primarily by detecting the production of NADH. Common techniques include:
-
Luminescence-based Assays: These assays, like the NAD-Glo™ kit from Promega, use a coupled-enzyme system where NADH production leads to a luminescent signal.[2][10] This method is highly sensitive and suitable for high-throughput screening.
-
Mass Spectrometry (MS): Techniques like RapidFire or MALDI-TOF mass spectrometry directly measure the conversion of the substrate to its oxidized product.[1][2][5] This provides a direct and often very accurate readout of enzyme activity.
-
UV-Vis Spectrophotometry: This method involves the direct measurement of NADH production by monitoring the increase in absorbance at 340 nm.[1] While straightforward, it is generally less sensitive than luminescence or MS-based methods.
Question: What are the known physiological and surrogate substrates for Hsd17B13?
Answer: Hsd17B13 is known to have broad substrate specificity, and its precise physiological substrates are still under investigation.[4] Known substrates include:
-
Steroids: β-estradiol is a commonly used substrate in activity assays.[1][10]
-
Bioactive Lipids: Leukotriene B4 (LTB4) and 12(R)-hydroxyeicosatetraenoic acid are also reported substrates.[4][6]
-
Retinoids: Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][11]
-
Surrogate Substrates: Researchers have also developed synthetic surrogate substrates for use in cellular systems, which can offer advantages in terms of selectivity and turnover rates.[8]
Question: How should I express and purify Hsd17B13 for use in activity assays?
Answer: Recombinant Hsd17B13 is typically produced in heterologous expression systems. Common methods include:
-
Baculovirus/Sf9 Insect Cells: This system is frequently used to express human Hsd17B13, often with a His-tag for purification.[1][2]
-
Escherichia coli: Expression in E. coli is another viable method for generating recombinant Hsd17B13 protein.[3]
-
Purification: A multi-step purification process is recommended to ensure high purity. This usually involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to remove aggregates and other impurities.[1][3]
Question: Are there differences between human and mouse Hsd17B13 that I should be aware of?
Answer: Yes, there are notable differences between the human and mouse orthologs. Although they share significant sequence similarity, they exhibit differential substrate preferences and inhibitor sensitivities.[2][4] For example, while human Hsd17B13 has demonstrated retinol dehydrogenase activity, this activity may not be present in the mouse enzyme in vitro.[4] These differences are important to consider when translating findings from mouse models to human biology.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsd17B13-IN-51 and BI-3231 Efficacy in HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), Hsd17B13-IN-51 and BI-3231. HSD17B13 is a key enzyme implicated in the progression of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Understanding the comparative efficacy and underlying experimental methodologies of these inhibitors is crucial for advancing research and development of novel therapeutics targeting this enzyme.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and BI-3231, facilitating a direct comparison of their inhibitory potency.
| Inhibitor | Target | Potency (IC50) | Potency (Ki) | Substrate Used in Assay | Source |
| This compound | Human HSD17B13 | ≤ 0.1 µM | Not Reported | Estradiol | [1] |
| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | Estradiol | |
| BI-3231 | Mouse HSD17B13 | 13 nM | 1.1 nM | Estradiol |
Note: A direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions. The Ki value for BI-3231 provides a more direct measure of its binding affinity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the experimental protocols used to determine the efficacy of BI-3231. The specific protocol for this compound is detailed in patent WO2022103960.
BI-3231 Biochemical Assay Protocol
The inhibitory activity of BI-3231 on HSD17B13 was determined using a biochemical assay that measures the conversion of a substrate by the purified enzyme.
-
Enzyme: Purified recombinant human and mouse HSD17B13.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Detection Method: The enzymatic reaction results in the production of NADH, which is quantified using a commercially available detection kit (NAD-Glo™). The luminescent signal is proportional to the amount of NADH produced and is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
The inhibitor (BI-3231) at various concentrations is pre-incubated with the HSD17B13 enzyme.
-
The reaction is initiated by the addition of the substrate (estradiol) and cofactor (NAD+).
-
After a defined incubation period, the reaction is stopped, and the amount of NADH produced is measured using the NAD-Glo™ reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
BI-3231 Cell-Based Assay Protocol
The cellular efficacy of BI-3231 was assessed in a cell-based assay to determine its activity in a more physiologically relevant environment.
-
Cell Line: Human embryonic kidney (HEK293) cells overexpressing human HSD17B13.
-
Procedure:
-
HEK293-HSD17B13 cells are seeded in microplates.
-
The cells are treated with varying concentrations of BI-3231.
-
After an incubation period, the cells are lysed, and the HSD17B13 activity is measured using a similar biochemical assay as described above.
-
EC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
Visual representations of the HSD17B13 signaling pathway and a general experimental workflow for inhibitor testing are provided below to aid in the understanding of the enzyme's function and the evaluation process.
References
Hsd17B13-IN-51 in NASH: A Comparative Analysis of a Novel Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Hsd17B13-IN-51 against other emerging inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH). This document synthesizes available preclinical and early clinical data to facilitate an objective assessment of these therapeutic candidates.
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma.[1] Genetic studies have identified a loss-of-function variant in the Hsd17B13 gene that is associated with a reduced risk of developing NASH and its complications, validating Hsd17B13 as a compelling target for therapeutic intervention.[2] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Its inhibition is hypothesized to be protective against liver damage. This guide focuses on this compound and compares it with other Hsd17B13 inhibitors in development.
Comparative Efficacy of Hsd17B13 Inhibitors
Direct head-to-head preclinical studies of this compound against other inhibitors in the same NASH model are not yet publicly available. The following tables summarize the existing data for individual compounds, providing a snapshot of their current development status and reported efficacy.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Modality | Target | IC50 | Key Findings |
| This compound | Small Molecule | Hsd17B13 | ≤ 0.1 µM (for estradiol) | Potent inhibitor of Hsd17B13 enzymatic activity.[3] |
| BI-3231 | Small Molecule | Hsd17B13 | 1 nM (Ki = 0.7 nM) | Highly potent and selective chemical probe for Hsd17B13.[4] |
Table 2: Preclinical and Clinical Data of Hsd17B13 Inhibitors in NASH Models
| Inhibitor | Modality | Model | Key Findings |
| ARO-HSD | RNAi Therapeutic | Phase 1/2 Clinical Trial (NASH patients) | - Dose-dependent reduction in hepatic HSD17B13 mRNA and protein.[5] - Significant reductions in serum ALT (-39.3% at 100 mg, -42.3% at 200 mg) and AST.[6][7] - Reductions in liver fat (4-41% in 9 of 18 patients) and liver stiffness (4-37% in 6 of 18 patients) observed in some patients.[5] |
| INI-822 | Small Molecule | Phase 1 Clinical Trial | First small molecule Hsd17B13 inhibitor to enter clinical development.[8] Preclinical data not publicly available. |
| Antisense Oligonucleotide (ASO) | ASO | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model | - Effective knockdown of Hsd17b13 gene expression in vivo. - Modulatory effect on hepatic steatosis. - No significant effect on hepatic fibrosis in this model.[9] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic rationale and the methods used to evaluate these inhibitors, the following diagrams illustrate the proposed signaling pathway of Hsd17B13 in NASH and a typical experimental workflow for preclinical assessment.
Caption: Hsd17B13 signaling pathway in NASH.
Caption: Experimental workflow for NASH models.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of study results. Below are summaries of common methodologies used in the preclinical evaluation of Hsd17B13 inhibitors.
In Vitro Hsd17B13 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Hsd17B13.
-
Methodology:
-
Recombinant human Hsd17B13 enzyme is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.[10][11]
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction progress is monitored by measuring the formation of the product or the consumption of NADH.[10]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Preclinical NASH Mouse Models
Several mouse models are utilized to recapitulate the features of human NASH. The choice of model can influence the study outcome.
-
Western Diet (WD) Model:
-
Induction: Mice are fed a diet high in fat (typically 40-60% kcal), fructose, and cholesterol.[12][13][14]
-
Characteristics: This model mimics the metabolic syndrome associated with human NASH, including obesity, insulin resistance, and dyslipidemia. It typically induces steatosis and inflammation, with fibrosis developing over a longer duration.[15]
-
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) and High-Fat (CDAHFD) Diet Models:
-
Induction: Mice are fed a diet lacking choline and containing a defined amino acid composition, often with high-fat content.[16][17][18]
-
Characteristics: These models rapidly induce severe steatohepatitis and fibrosis, but often without the systemic metabolic features of obesity and insulin resistance seen in the WD model.[16][19]
-
-
STAM™ (Stelic Animal Model):
-
Induction: Two-day-old male C57BL/6J mice are injected with streptozotocin to induce a diabetic state, followed by feeding a high-fat diet from 4 weeks of age.[20][21][22]
-
Characteristics: This model shows a clear progression from steatosis to NASH, fibrosis, and eventually hepatocellular carcinoma.[23][24]
-
Histopathological Analysis of Liver Tissue
-
Objective: To assess the severity of steatosis, inflammation, and fibrosis in the liver.
-
Methodology:
-
Liver tissue is fixed, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: Used to evaluate steatosis (fatty droplets), inflammation (immune cell infiltration), and hepatocyte ballooning.
-
Sirius Red or Masson's Trichrome Staining: Used to visualize and quantify collagen deposition as a measure of fibrosis.
-
NAFLD Activity Score (NAS): A composite score based on the severity of steatosis, lobular inflammation, and hepatocyte ballooning to grade the severity of NASH.
-
Discussion and Future Directions
The development of Hsd17B13 inhibitors represents a genetically validated and promising strategy for the treatment of NASH. While this compound shows high in vitro potency, its in vivo efficacy in established NASH models is yet to be publicly disclosed.
Other inhibitors, such as the RNAi therapeutic ARO-HSD, have demonstrated target engagement and promising early clinical signals in reducing liver injury markers. Small molecule inhibitors like INI-822 are also progressing through clinical trials. The diverse modalities being explored (small molecules, RNAi, ASOs) each have distinct pharmacological profiles that may offer different therapeutic advantages.
Future research should focus on conducting direct comparative studies of these inhibitors in well-characterized preclinical NASH models. Such studies will be critical to elucidate the relative efficacy and safety of these promising therapeutic candidates and to guide the selection of the most promising agents for further clinical development. Key areas for future investigation include the impact of these inhibitors on the full spectrum of NASH pathology, including inflammation, fibrosis, and the resolution of steatohepatitis.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Regeneron Genetics Center® Publication in New England Journal of Medicine Identifies New Genetic Variant Providing Protection from Chronic Liver Disease [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrowheadpharma.com [arrowheadpharma.com]
- 6. natap.org [natap.org]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Influence of Different Fat Sources on Steatohepatitis and Fibrosis Development in the Western Diet Mouse Model of Non-alcoholic Steatohepatitis (NASH) [frontiersin.org]
- 14. Western diet-induced hepatic steatosis and alterations in the liver transcriptome in adult Brown-Norway rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chempartner.com [chempartner.com]
- 18. Reduced Serum Cholesterol and Triglyceride Levels in a Choline-Deficient L-Amino Acid-Defined High-Fat Diet (CDAHFD)-Induced Mouse Model of Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Animals, experimental design, and mouse models of NASH [bio-protocol.org]
- 21. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4.1. Animal Model [bio-protocol.org]
Validating Hsd17B13-IN-51's Mechanism: A Comparative Guide to Genetic Knockouts and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-51 with genetic knockout approaches and other small molecule inhibitors for validating the therapeutic potential of targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in liver disease.
Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3][4] This has positioned Hsd17B13, a lipid droplet-associated protein primarily expressed in hepatocytes, as a promising therapeutic target.[5][6] This guide delves into the validation of Hsd17B13's role through the lens of a specific small molecule inhibitor, this compound, and compares its utility with genetic knockout/knockdown strategies and other available inhibitors.
Small Molecule Inhibitors vs. Genetic Approaches: A Head-to-Head Comparison
The validation of a drug target's mechanism can be approached through pharmacological inhibition or genetic modification. Small molecule inhibitors like this compound offer the advantage of dose-dependent and reversible target engagement, which is more representative of a therapeutic intervention. In contrast, genetic knockouts provide a definitive, albeit permanent, model of target loss-of-function.
| Parameter | This compound | Other Small Molecule Inhibitors (e.g., BI-3231, INI-678) | Genetic Knockout (KO) / Knockdown (KD) |
| Reported Potency | IC50 ≤ 0.1 μM (for estradiol substrate)[7][8] | BI-3231: IC50 = 1.4 μM (initial hit), optimized to more potent compounds[1] | Complete or partial protein ablation |
| Mechanism of Action | Reversible enzymatic inhibition[7] | Reversible enzymatic inhibition[1][5] | Gene deletion or mRNA degradation |
| Publicly Available Data | Limited to vendor information and patent[7] | Published preclinical data available[1][2][5] | Numerous studies on cell and animal models |
| Key Advantages | High potency, potential for in vivo use[7] | Well-characterized, available for open science[1] | Unambiguous target validation, long-term effect studies |
| Key Limitations | Lack of published peer-reviewed data | Potential for off-target effects | Developmental compensation, not therapeutically reversible |
Hsd17B13 Signaling and Points of Intervention
The precise enzymatic function of Hsd17B13 and its role in the pathogenesis of liver disease are still under investigation. It is known to be a lipid droplet-associated protein involved in the metabolism of steroids, lipids, and retinol.[1][3] Genetic loss-of-function variants are protective against the progression of liver disease.[1][3] Both small molecule inhibitors and genetic knockouts aim to mimic this protective loss-of-function.
Experimental Protocols for Validating Hsd17B13's Mechanism
Validating the mechanism of Hsd17B13 inhibition, whether by small molecules or genetic approaches, requires a series of well-defined experiments.
Genetic Knockout Validation Workflow
Creating and validating a Hsd17B13 knockout cell line or animal model is a critical first step for genetic studies.
Methodology for Western Blot Validation:
-
Cell Lysis: Harvest wild-type and knockout cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Hsd17B13 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Pharmacological Inhibition Assays
To assess the efficacy of inhibitors like this compound, in vitro assays are essential.
Methodology for Hsd17B13 Enzymatic Assay:
-
Enzyme Source: Use purified recombinant human Hsd17B13 protein.
-
Substrate: A known substrate such as estradiol is used.[7]
-
Cofactor: The reaction requires NAD+.
-
Inhibitor Treatment: Incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the substrate and cofactor.
-
Detection: Measure the production of the oxidized product (e.g., estrone) or the conversion of NAD+ to NADH over time using methods like mass spectrometry or fluorescence-based assays.
-
IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Logical Framework for Validating Hsd17B13 as a Therapeutic Target
The overarching goal is to demonstrate that inhibiting Hsd17B13 activity recapitulates the protective phenotype observed in individuals with loss-of-function variants.
Conclusion
This compound emerges as a potent, albeit currently under-documented, tool for the pharmacological interrogation of Hsd17B13. Its high in vitro potency suggests significant promise. However, for a comprehensive validation of its mechanism and therapeutic potential, further studies are required to be published in peer-reviewed literature. In the interim, genetic knockout and knockdown models, along with more extensively characterized inhibitors like BI-3231, provide a robust framework for understanding the biological roles of Hsd17B13 and for validating it as a therapeutic target for chronic liver diseases. The combined use of these approaches will be instrumental in advancing the development of novel treatments for NAFLD and NASH.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
HSD17B13 Inhibition: A Comparative Analysis of Small Molecule Inhibitors and siRNA Knockdown on Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuances of targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is critical for advancing therapies for liver diseases such as non-alcoholic steatohepatitis (NASH). This guide provides a comparative analysis of two primary therapeutic modalities: small molecule inhibitors and small interfering RNA (siRNA) knockdown, focusing on their effects on gene expression, experimental protocols, and underlying mechanisms.
Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, validating it as a promising therapeutic target.[1][2][3] Both small molecule inhibitors and siRNA-based therapies are being actively developed to mimic this protective effect. While both aim to reduce HSD17B13 activity, their mechanisms of action and potential impacts on gene expression differ significantly.
Mechanism of Action: Inhibition vs. Silencing
Small molecule inhibitors, such as the clinical candidate INI-822 and the preclinical probe BI-3231, are designed to directly bind to the HSD17B13 enzyme and block its catalytic activity.[4][5][6] This approach leaves the HSD17B13 protein intact but non-functional. In contrast, siRNA therapeutics, like the clinical-stage rapirosiran (formerly ALN-HSD), utilize the body's natural RNA interference (RNAi) pathway to degrade HSD17B13 messenger RNA (mRNA).[4][7][8] This prevents the synthesis of the HSD17B13 protein altogether, effectively "knocking down" its expression.
Comparative Effects on Gene Expression
The differential mechanisms of small molecule inhibitors and siRNA knockdown can lead to distinct downstream effects on gene expression. While direct comparative studies are limited, preclinical data from individual studies allow for an inferred comparison.
| Feature | Small Molecule Inhibitors (e.g., INI-822) | siRNA Knockdown (e.g., rapirosiran) |
| Primary Target | HSD17B13 protein activity | HSD17B13 mRNA |
| Effect on HSD17B13 mRNA | No direct effect | Significant reduction/degradation[8] |
| Effect on HSD17B13 Protein | Inhibition of enzymatic function | Markedly reduced protein levels[9] |
| Reported Downstream Gene Expression Changes | - Reduction in profibrogenic markers (e.g., α-SMA, COL1A1)[1] | - Reciprocal regulation of lipid metabolism genes (e.g., Cd36)[10] - Reciprocal regulation of phospholipid metabolism genes (e.g., Cept1)[10] |
| Potential for Off-Target Effects | Potential for binding to other structurally related proteins. | Potential for unintended silencing of other genes with sequence similarity. |
Signaling Pathways and Experimental Workflows
The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3][11] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that can contribute to lipid accumulation in hepatocytes.[3] Both small molecule inhibition and siRNA knockdown aim to disrupt this and other downstream pathological pathways.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. aligos.com [aligos.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Hsd17B13-IN-51 and INI-678 in the Pursuit of Novel Liver Disease Therapeutics
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) represents a promising frontier in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a detailed, data-driven comparison of two such inhibitors: Hsd17B13-IN-51 and INI-678, summarizing their performance based on available preclinical data.
At a Glance: Performance Summary
| Parameter | This compound (Compound 82) | INI-678 |
| Potency (Enzymatic Inhibition) | IC50 ≤ 0.1 μM (against estradiol conversion)[1] | Low nM potency[2] |
| Cell-Based Anti-Fibrotic Activity | Data not publicly available | - α-Smooth Muscle Actin (αSMA) Reduction: 35.4% ± 7.5% (p<0.0001) - Collagen Type 1 Reduction: 42.5% ± 6.4% (p<0.0001)[2] |
| Selectivity | Data not publicly available | Selective against other HSD17B family members and a panel of off-target enzymes and receptors[2] |
| Primary Data Source | Patent: WO2022103960[1] | AASLD The Liver Meeting® 2021, Abstract #215[2][3] |
In-Depth Analysis
This compound: Potent Enzymatic Inhibition
This compound, also known as Compound 82, has been identified as a potent inhibitor of HSD17B13. Publicly available data from MedChemExpress, citing patent WO2022103960, indicates an half-maximal inhibitory concentration (IC50) of less than or equal to 0.1 μM in an assay measuring the inhibition of estradiol conversion by the HSD17B13 enzyme.[1] This demonstrates direct and potent engagement with the molecular target.
INI-678: Demonstrated Anti-Fibrotic Effects in a Human Cell-Based Model
INI-678, a small molecule inhibitor from Inipharm, has shown promising anti-fibrotic activity in a sophisticated preclinical model. In a "3D liver-on-a-chip" system designed to mimic the human liver microenvironment, treatment with INI-678 led to a statistically significant reduction in key markers of fibrosis.[2] Specifically, the expression of α-smooth muscle actin (αSMA), a marker of activated hepatic stellate cells, was reduced by 35.4%, while collagen type 1, a major component of fibrotic scar tissue, was decreased by 42.5%.[2] While a specific IC50 value has not been publicly disclosed, Inipharm has described INI-678 as having "low nM potency" and high selectivity.[2]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental setups used to evaluate these inhibitors.
Caption: Targeted inhibition of HSD17B13 by this compound and INI-678.
Caption: Experimental workflows for this compound and INI-678 evaluation.
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (for this compound)
The IC50 value for this compound was determined using an in vitro enzymatic assay as described in patent WO2022103960. While the full detailed protocol from the patent is extensive, the general principles are as follows:
-
Enzyme and Substrates: Recombinant human HSD17B13 enzyme is used. The substrates are estradiol and the cofactor nicotinamide adenine dinucleotide (NAD+).
-
Inhibitor Preparation: this compound is prepared in a series of dilutions to test a range of concentrations.
-
Reaction: The enzyme, substrates, and inhibitor are combined in a reaction buffer and incubated to allow the enzymatic conversion of estradiol to estrone.
-
Detection: The amount of estrone produced is quantified, typically using a method like LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.
3D Liver-on-a-Chip Model for Fibrosis (for INI-678)
The anti-fibrotic activity of INI-678 was assessed using a primary human cell "3D liver-on-a-chip" model, as presented at the AASLD The Liver Meeting® 2021.[2] The key aspects of this experimental setup are:
-
Cell Culture: The model consists of a co-culture of primary human hepatocytes, Kupffer cells (resident liver macrophages), and hepatic stellate cells (the primary collagen-producing cells in the liver). These cells are cultured in a microfluidic device that mimics the liver's microarchitecture and perfusion.
-
Disease Induction: To induce a NASH-like phenotype with fibrosis, the cell culture is treated with a high-fat medium.
-
Inhibitor Treatment: The cultures are treated with INI-678 at an unspecified concentration.
-
Endpoint Analysis: After the treatment period, the expression of key fibrosis markers, αSMA and collagen type 1, is measured. This is typically done using immunofluorescence staining followed by quantitative image analysis.
-
Data Interpretation: The reduction in the expression of these markers in the INI-678-treated cultures is compared to the vehicle-treated control cultures to determine the anti-fibrotic efficacy.
Conclusion
Both this compound and INI-678 show significant promise as inhibitors of HSD17B13. This compound has a clearly defined potent inhibitory activity against the enzyme in a biochemical assay. INI-678, while its specific IC50 is not yet public, has demonstrated functional efficacy in reducing fibrosis in a complex, human cell-based disease model, which is a strong indicator of its potential therapeutic relevance.
The direct comparison of potency is challenging due to the different nature of the available data (biochemical IC50 vs. cell-based functional assay). Further studies disclosing the IC50 of INI-678 and the performance of this compound in a cell-based fibrosis model would be necessary for a more direct head-to-head comparison. Nevertheless, the existing data for both compounds provide a strong rationale for their continued investigation as potential treatments for fibrotic liver diseases.
References
Reproducibility of Hsd17B13 Inhibition: A Comparative Guide Across Different Cell Lines
A comprehensive analysis of the in vitro effects of targeting Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a key player in liver lipid metabolism. This guide provides a comparative overview of the reported effects of Hsd17B13 inhibition across different hepatocyte cell models, offering valuable insights for researchers in metabolic disease and drug discovery.
While direct comparative studies on the specific inhibitor Hsd17B13-IN-51 across multiple cell lines are not publicly available, this guide leverages data from studies on other selective Hsd17B13 inhibitors, such as BI-3231 , to illustrate the potential reproducibility of its effects. Hsd17B13 is a protein primarily found in the liver, specifically within lipid droplets of hepatocytes, and is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its inhibition is a promising therapeutic strategy for steatotic liver diseases.[1]
Comparative Efficacy of Hsd17B13 Inhibition
The primary role of Hsd17B13 is associated with lipid metabolism.[2][3] Studies on the selective inhibitor BI-3231 in different liver cell models have demonstrated a consistent effect on reducing lipid accumulation.
| Cell Line | Model System | Treatment | Key Finding | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Palmitic acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation | [1] |
| Primary Mouse Hepatocytes | Primary cells from mouse liver | Palmitic acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation | [1] |
Note: This table utilizes data from a study on the Hsd17B13 inhibitor BI-3231 as a proxy, due to the absence of published comparative data for this compound.
These findings suggest that the inhibitory effect of selective Hsd17B13 antagonists on lipid accumulation is reproducible across both immortalized human cell lines and primary mouse hepatocytes, indicating a conserved mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols based on published studies for assays relevant to Hsd17B13 inhibition.
Cell Culture and Induction of Lipotoxicity
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[4]
-
Huh7 (Human Hepatocellular Carcinoma): Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.[2][5]
-
L02 (Human Normal Hepatocyte): Grown in DMEM supplemented with 10% FBS and antibiotics.[2]
-
Primary Mouse Hepatocytes: Isolated from mice via collagenase perfusion and cultured in Williams Medium E with supplements.[1]
-
-
Induction of Lipotoxicity/Steatosis:
-
Cells are typically treated with fatty acids to mimic the conditions of NAFLD. A common method involves incubating cells with palmitic acid or a combination of oleic and palmitic acids. For instance, HepG2 cells can be treated with palmitic acid to induce lipotoxicity.[1] L02 and Huh7 cells have been treated with oleic acid (400 μM) for 24 hours to induce lipid droplet formation.[2][6]
-
Quantification of Intracellular Lipids
-
Nile Red Staining: A fluorescent dye used to visualize intracellular lipid droplets. Cells are fixed, washed, and stained with Nile Red solution. The fluorescence intensity, which correlates with the amount of neutral lipids, can be quantified using a fluorescence microscope or a plate reader.
-
Triglyceride Quantification Assay: Cellular lipids are extracted, and triglyceride levels are measured using a commercially available colorimetric or fluorometric assay kit. The results are often normalized to the total protein content of the cell lysate.[1]
Western Blotting
-
This technique is used to measure the protein levels of Hsd17B13 and other relevant markers.
-
Protocol Outline:
-
Cell lysis to extract total proteins.
-
Protein quantification using a BCA or Bradford assay.
-
Separation of proteins by size using SDS-PAGE.
-
Transfer of proteins to a PVDF or nitrocellulose membrane.
-
Blocking of non-specific binding sites.
-
Incubation with a primary antibody specific to the target protein (e.g., anti-Hsd17B13).
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection using a chemiluminescent substrate and imaging.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving Hsd17B13 and a typical experimental workflow for evaluating an Hsd17B13 inhibitor.
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: Workflow for evaluating this compound effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Validating the Therapeutic Window of HSD17B13 Inhibitors: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, establishing a clear therapeutic window is a critical step in the preclinical validation of any novel inhibitor. This guide provides a comparative framework for evaluating the therapeutic window of Hsd17B13-IN-51, a known inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in the context of other publicly disclosed inhibitors targeting this enzyme, which is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
While specific in vivo efficacy and safety data for this compound are not extensively available in the public domain, this guide outlines the essential preclinical studies and data required for its evaluation. By comparing the known characteristics of this compound with those of other tool compounds, such as BI-3231 and Enanta Pharmaceuticals' portfolio of inhibitors, researchers can design robust studies to define its therapeutic potential.
Understanding the Target: HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, and a lower likelihood of progression to cirrhosis and hepatocellular carcinoma. This has made the inhibition of HSD17B13 a promising therapeutic strategy.
Key Parameters for Preclinical Validation
A successful preclinical program for an HSD17B13 inhibitor should aim to establish a clear therapeutic window, defined by the dose range that maximizes therapeutic efficacy while minimizing adverse effects. Key experimental data to generate includes in vitro potency, in vivo pharmacokinetics and target engagement, efficacy in relevant disease models, and a comprehensive safety and toxicology profile.
Comparative Data of HSD17B13 Inhibitors
The following table summarizes publicly available data for this compound and comparator molecules. It is important to note the significant gaps in the data for this compound, highlighting the need for further preclinical investigation.
| Parameter | This compound | BI-3231 | Enanta Inhibitor (EP-036332) |
| In Vitro Potency | |||
| Target | HSD17B13 | HSD17B13 | HSD17B13 |
| IC50 | ≤ 0.1 µM (for estradiol)[1] | 1 nM | < 0.1 µM |
| Selectivity | Data not available | >10,000-fold over HSD17B11 | Data not available |
| Pharmacokinetics | |||
| Clearance | Data not available | High in vivo clearance | Data not available |
| Half-life | Data not available | Short in vivo half-life | Data not available |
| Bioavailability | Data not available | Data not available | A prodrug form (EP-037429) was used for in vivo studies |
| In Vivo Efficacy | |||
| Animal Model | Data not available | Reduces lipotoxic effects in hepatocytes in vitro | Hepatoprotective in mouse models of acute and chronic liver injury |
| Efficacious Dose | Data not available | Data not available | Data not available |
| Safety | |||
| Toxicology Profile | Data not available | Data not available | Data not available |
Experimental Protocols for Therapeutic Window Validation
1. In Vitro Potency and Selectivity Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against HSD17B13 and to assess its selectivity against other related enzymes.
-
Methodology:
-
Utilize a biochemical assay with recombinant human HSD17B13 enzyme.
-
Measure the inhibition of the conversion of a known substrate, such as estradiol or leukotriene B4, in the presence of the inhibitor.
-
Perform counter-screening against other HSD17B family members (e.g., HSD17B11) to determine selectivity.
-
2. Pharmacokinetic (PK) Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a relevant animal model (e.g., mouse, rat).
-
Methodology:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
Collect plasma samples at various time points.
-
Analyze compound concentrations using LC-MS/MS to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
3. In Vivo Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic efficacy of the inhibitor in established preclinical models of NAFLD/NASH.
-
Methodology:
-
Use a relevant mouse model, such as a high-fat diet-induced or a choline-deficient, L-amino acid-defined (CDAA) diet model.
-
Administer the inhibitor at various dose levels.
-
Assess efficacy by measuring key endpoints, including liver histology (steatosis, inflammation, fibrosis), plasma biomarkers of liver injury (ALT, AST), and gene expression of fibrotic and inflammatory markers.
-
4. Safety and Toxicology Studies:
-
Objective: To identify potential adverse effects and establish a safety margin.
-
Methodology:
-
Conduct dose-range-finding studies in rodents.
-
Perform acute and repeated-dose toxicity studies.
-
Monitor for clinical signs of toxicity, changes in body weight, food consumption, and perform comprehensive histopathological analysis of major organs.
-
Visualizing the Path to Validation
The following diagrams illustrate key concepts and workflows in the preclinical validation of an HSD17B13 inhibitor.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
References
Comparative Analysis of Hsd17B13 Inhibitors on Liver Fibrosis Markers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors on key markers of liver fibrosis. The information is supported by available preclinical and clinical experimental data.
The inhibition of Hsd17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of multiple investigational inhibitors, including small molecules and RNA interference (RNAi) therapeutics, aimed at mimicking this protective effect.[1][2][3] This guide summarizes the effects of these inhibitors on critical markers of liver fibrosis, providing a comparative overview of their current developmental status.
Quantitative Data on Hsd17B13 Inhibitors and Liver Fibrosis Markers
The following tables summarize the available quantitative data on the effects of various Hsd17B13 inhibitors on key enzymatic, cellular, and serum biomarkers of liver fibrosis.
Table 1: Small Molecule Inhibitors of Hsd17B13
| Inhibitor | Company | Development Stage | Model System | Key Fibrosis-Related Findings | Reference(s) |
| INI-822 | Inipharm | Phase 1 Clinical Trial | Preclinical: Zucker obese rats on CDAA-HFD diet; Primary human liver-on-a-chip model | In Vitro: Decreased α-SMA by up to 45% and Collagen Type 1 by up to 42%. In Vivo: Reduced ALT levels. Increased hepatic phosphatidylcholines. | [4][5][6][7][8] |
| INI-678 | Inipharm | Preclinical | Primary human 3D liver-on-a-chip model | In Vitro: Decreased α-SMA by 35.4% and Collagen Type 1 by 42.5%. | [9][10] |
| BI-3231 | Boehringer Ingelheim | Preclinical (Chemical Probe) | In vitro human and mouse hepatocytes | In Vitro: Reduced triglyceride accumulation under lipotoxic stress. Improved hepatocyte proliferation and lipid homeostasis. | [11][12][13] |
| M-5475 | Gubra | Preclinical | CDAA-HFD mouse model of advanced MASH | In Vivo: Reduced plasma ALT levels. Significantly reduced liver hydroxyproline levels. Reduced fibrosis stage. Reduced galectin-3, collagen-1a1, and α-SMA areas. | [14][15] |
| Compound 32 | (undisclosed) | Preclinical | Multiple mouse models | In Vivo: Demonstrated better anti-MASH effects compared to BI-3231. | [16] |
Table 2: RNA Interference (RNAi) Therapeutics Targeting Hsd17B13
| Inhibitor | Company | Development Stage | Model System | Key Fibrosis-Related Findings | Reference(s) |
| ARO-HSD (GSK4532990) | Arrowhead/GSK | Phase 2 Clinical Trial | Humans with suspected NASH | Clinical: Reduced liver HSD17B13 mRNA by a mean of 84% and protein by ≥83%. Mean reduction in ALT of 39.3% (100 mg) and 42.3% (200 mg). | [17][18][19][20][21] |
| Rapirosiran (ALN-HSD) | Alnylam/Regeneron | Phase 1 Clinical Trial | Healthy adults and adults with MASH | Clinical: Median reduction of 78% in liver HSD17B13 mRNA in the highest-dose group. | [1][22][23][24][25] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the key experimental protocols cited in the development of these Hsd17B13 inhibitors.
In Vivo Models of Liver Fibrosis
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model: This is a widely used dietary model to induce NASH and progressive liver fibrosis. C57BL/6J mice are typically fed a CDAA-HFD for several weeks to induce steatohepatitis and fibrosis. For instance, in the study of M-5475, mice were fed this diet for 3 weeks prior to treatment initiation and then treated for 9 weeks.[15]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: This is a toxin-induced model of liver fibrosis. CCl4 is typically administered to mice via intraperitoneal injection to induce liver injury and subsequent fibrosis.[26][27][28]
-
Zucker Obese Rat Model: This is a genetic model of obesity and insulin resistance that can be used to study metabolic diseases, including NASH. In studies with INI-822, Zucker obese rats were fed a CDAA-HFD to induce liver injury.[7]
In Vitro Models of Liver Fibrosis
-
3D Liver-on-a-Chip Model: This model utilizes a microphysiological system containing co-cultures of primary human hepatocytes, Kupffer cells, and stellate cells. The cells are cultured in a high-fat medium to mimic the conditions of NASH. This system allows for the assessment of anti-fibrotic effects in a more physiologically relevant human cell-based environment. INI-678 and INI-822 were evaluated using this model.[6][10]
-
Hepatocellular Lipotoxicity Model: In this in vitro model, human (e.g., HepG2) or primary mouse hepatocytes are exposed to high concentrations of fatty acids, such as palmitic acid, to induce lipotoxicity, a key feature of NASH. The protective effects of inhibitors like BI-3231 on triglyceride accumulation and cell health are then assessed.[12]
Biomarker and Histological Analysis
-
Serum Aminotransferases (ALT and AST): These are standard blood-based biomarkers of liver injury. Their levels are measured using automated clinical chemistry analyzers.
-
Hydroxyproline Assay: This is a biochemical method to quantify the total collagen content in liver tissue, as hydroxyproline is a major component of collagen.
-
Histological Staining: Liver tissue sections are stained with Picrosirius Red (for collagen) or antibodies against α-SMA and Collagen Type 1 (immunohistochemistry) to visualize and quantify the extent of fibrosis and hepatic stellate cell activation.
-
Gene and Protein Expression Analysis: Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA levels of Hsd17B13 and fibrosis-related genes. Western blotting or capillary electrophoresis-based immunoassays are used to quantify protein levels.[17]
-
Serum Fibrosis Marker Panels: In clinical studies, panels of serum biomarkers such as the Enhanced Liver Fibrosis (ELF) score, which includes measurements of hyaluronic acid (HA), tissue inhibitor of metalloproteinase 1 (TIMP-1), and the N-terminal propeptide of type III procollagen (PIIINP), are used to non-invasively assess the stage of liver fibrosis.[29][30][31][32][33]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Hsd17B13 in liver fibrosis and a general experimental workflow for evaluating Hsd17B13 inhibitors.
Caption: Proposed signaling pathway of Hsd17B13 in liver fibrosis.
Caption: General experimental workflow for evaluating Hsd17B13 inhibitors.
Conclusion
The development of Hsd17B13 inhibitors represents a genetically validated and promising approach for the treatment of liver fibrosis. Both small molecule inhibitors and RNAi therapeutics have demonstrated the ability to reduce key markers of liver injury and fibrosis in preclinical and early-stage clinical studies. Small molecules like INI-822 and M-5475 have shown direct anti-fibrotic effects in relevant animal and in vitro models. RNAi therapeutics such as ARO-HSD and rapirosiran have confirmed target engagement in humans, leading to significant reductions in Hsd17B13 expression and improvements in liver enzyme levels.
While these early results are encouraging, further head-to-head comparative studies and data from later-stage clinical trials will be essential to fully elucidate the comparative efficacy and safety of these different inhibitory modalities. The ongoing research in this area holds significant promise for patients with chronic liver disease.
References
- 1. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. inipharm.com [inipharm.com]
- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 15. gubra.dk [gubra.dk]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. natap.org [natap.org]
- 18. arrowheadpharma.com [arrowheadpharma.com]
- 19. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Phase 2b Study of GSK4532990 in Adults With | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 22. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. rapirosiran (ALN-HSD) News - LARVOL Sigma [sigma.larvol.com]
- 24. rapirosiran (ALN-HSD) / Regeneron, Alnylam [delta.larvol.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 27. researchgate.net [researchgate.net]
- 28. Mouse Models of Liver Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 29. Serum Marker Panels for Predicting Liver Fibrosis – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparison of serum fibrosis biomarkers for diagnosing significant liver fibrosis in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scienceopen.com [scienceopen.com]
- 32. Circulating Matrix Metalloproteinases 1, 2, 9 and Their Inhibitors TIMP-1 and TIMP-2 as Serum Markers of Liver Fibrosis in Patients With Chronic Hepatitis C: Comparison With PIIINP and Hyaluronic Acid | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
Comparative Guide to In Vivo On-Target Engagement of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and data for confirming the in vivo on-target engagement of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors. As there is no publicly available information on a compound named "Hsd17B13-IN-51," this document focuses on a comparative analysis of publicly disclosed HSD17B13 inhibitors with available in vivo data, namely BI-3231 and Enanta Pharmaceuticals' compounds EP-036332 and EP-040081.
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] This makes HSD17B13 a promising therapeutic target for these conditions.[1][3]
Comparative Analysis of HSD17B13 Inhibitors
The following tables summarize the available in vitro and in vivo data for BI-3231 and Enanta Pharmaceuticals' inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| BI-3231 | human HSD17B13 | 1 | >10,000-fold vs. HSD17B11 | [4] |
| mouse HSD17B13 | 13 | [5] | ||
| EP-036332 | human HSD17B13 | 14 | >7,000-fold vs. HSD17B1 | [6] |
| mouse HSD17B13 | 2.5 | [6] | ||
| EP-040081 | human HSD17B13 | 79 | >1,265-fold vs. HSD17B1 | [6] |
| mouse HSD17B13 | 74 | [6] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Dosing | Key In Vivo Findings | Reference |
| BI-3231 | Mouse, Rat | Intravenous, Oral, Subcutaneous | Rapid plasma clearance, significant liver accumulation. Low oral bioavailability. In vivo PK/PD relationship and direct target engagement not fully established. | [7][8] |
| EP-036332 (as prodrug EP-037429) | Mouse (Adenoviral liver injury model) | Oral | Hepatoprotective effects observed. | [9] |
| EP-036332 & EP-040081 | Mouse (Concanavalin A-induced autoimmune hepatitis model) | Oral gavage | Both compounds demonstrated hepatoprotective and anti-inflammatory effects. | [6][10] |
Experimental Protocols
Detailed methodologies for key experiments to assess in vivo on-target engagement of HSD17B13 inhibitors are outlined below.
Pharmacokinetic (PK) and Tissue Distribution Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and to confirm its presence in the target organ (liver).
Protocol (based on studies with BI-3231):
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.
-
Compound Administration: Administer the HSD17B13 inhibitor via intravenous (IV), oral (PO), and subcutaneous (SC) routes at a specified dose.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Euthanize cohorts of animals at specific time points to collect liver and other tissues.
-
Sample Analysis: Analyze plasma and tissue homogenates for compound concentration using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. Determine the concentration of the compound in the liver to confirm target tissue exposure.[7][8]
In Vivo Efficacy in a Disease Model: Concanavalin A (Con A)-Induced Acute Liver Injury
Objective: To evaluate the pharmacological effect of the HSD17B13 inhibitor in a model of T-cell-mediated hepatitis, providing evidence of target engagement leading to a physiological response.
Protocol (based on studies with Enanta's inhibitors):
-
Animal Model: 8-week-old male C57BL/6J mice.[6]
-
Compound Administration: Pre-treat mice with the HSD17B13 inhibitor or vehicle control by oral gavage for 3 consecutive days.[6]
-
Induction of Liver Injury: One hour after the final dose of the inhibitor, induce liver injury by a single intravenous (retro-orbital or tail vein) injection of Concanavalin A (e.g., 12-20 mg/kg).[6][11][12]
-
Sample Collection: Collect blood and liver tissue at a specified time point after Con A injection (e.g., 6-8 hours).[6][12]
-
Endpoint Analysis:
-
Plasma Biomarkers: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a colorimetric enzymatic assay to assess liver damage.[6]
-
Histopathology: Fix, embed, and section liver tissue. Stain with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis and inflammation.[13]
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative PCR (qPCR) to measure the expression of inflammatory markers (e.g., TNF-α, IL-6, IL-1β).[6]
-
Cytokine Analysis: Measure plasma levels of pro-inflammatory cytokines and chemokines using immunoassays (e.g., Meso Scale Discovery).[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
HSD17B13 Signaling and its Role in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[1][2] Its expression is upregulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[2] HSD17B13 itself may promote SREBP-1c maturation, creating a positive feedback loop that can contribute to lipid accumulation in the liver.[2] The enzyme is also involved in retinol metabolism.[2] Loss-of-function variants of HSD17B13 are protective against liver disease, suggesting that inhibition of its enzymatic activity is a valid therapeutic strategy.[2][3]
Caption: HSD17B13 signaling in liver pathophysiology.
General Workflow for In Vivo On-Target Engagement
Confirming that a small molecule engages its intended target in a living system is crucial for validating its therapeutic potential. The following workflow outlines a general approach for HSD17B13 inhibitors.
Caption: Workflow for in vivo on-target engagement.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enanta.com [enanta.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. Enanta Pharmaceuticals Announces Data Presentation at the European Association for the Study of the Liver (EASL) International Liver Congress™ 2023 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 11. Concanavalin A Challenge Model [bio-protocol.org]
- 12. zggrkz.com [zggrkz.com]
- 13. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
